zanamivir hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
171094-49-8 |
|---|---|
Molecular Formula |
C3H6N6O |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a New Antiviral Era: A Technical Guide to the Discovery and Synthesis of Zanamivir Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of zanamivir hydrate, a pioneering neuraminidase inhibitor for the treatment of influenza. It details the rational drug design approach that led to its discovery, the seminal synthetic routes, and the key biological assays used for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering in-depth experimental protocols, quantitative data, and visual representations of the underlying scientific principles.
Introduction
The emergence of zanamivir marked a paradigm shift in antiviral therapy, representing one of the first successful examples of structure-based drug design.[1] Prior to its development, the options for treating influenza were limited and often associated with significant side effects and the rapid development of resistance. Zanamivir's targeted inhibition of the influenza virus neuraminidase, a crucial enzyme for viral propagation, offered a novel and effective therapeutic strategy. This guide will delve into the scientific journey of zanamivir, from its conceptualization to its chemical synthesis and biological characterization.
The Discovery of Zanamivir: A Triumph of Rational Drug Design
The discovery of zanamivir was a collaborative effort primarily involving scientists at the Australian Commonwealth Scientific and Industrial Research Organisation (CSIRO), in partnership with the Victorian College of Pharmacy and Monash University.[2] The project, initially funded by the Australian biotechnology company Biota, was spearheaded by the pioneering work of Peter Colman and Joseph Varghese, who determined the three-dimensional structure of the influenza neuraminidase enzyme using X-ray crystallography.[1][2] This structural elucidation was the cornerstone of the rational drug design approach that followed.
The design strategy built upon the knowledge that 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), a sialic acid analogue, was a known, albeit weak, inhibitor of neuraminidase.[2][3] By analyzing the crystal structure of neuraminidase in complex with its natural substrate, sialic acid, and the inhibitor DANA, the research team, including Mark von Itzstein, identified key features of the enzyme's active site.[1][3]
Computational modeling, utilizing software like GRID, revealed a negatively charged pocket within the active site that interacted with the C4 hydroxyl group of DANA.[2][3] This led to the hypothesis that replacing this hydroxyl group with a positively charged functional group could enhance binding affinity. The synthesis and subsequent testing of a 4-amino derivative of DANA confirmed this hypothesis, showing a 100-fold increase in inhibitory activity due to the formation of a salt bridge with a conserved glutamic acid residue (Glu 119) in the active site.[2]
Further exploration of this pocket, which was found to be large enough to accommodate a more basic group, led to the substitution with a guanidinyl functional group.[2][3] This modification resulted in the creation of 4-guanidino-2,3-didehydro-2,4-dideoxy-N-acetylneuraminic acid, the compound that would come to be known as zanamivir.[3] This novel compound, designated GG167 during its development, exhibited potent and specific inhibition of influenza neuraminidase.[3]
The landmark paper detailing the design, synthesis, and evaluation of zanamivir was published in Nature in 1993.[4] Following successful clinical trials, zanamivir, under the trade name Relenza, was approved for public use in 1999, becoming the first neuraminidase inhibitor to be licensed.[5]
Drug Discovery Workflow
Chemical Synthesis of this compound
The seminal synthesis of zanamivir, as developed by von Itzstein and coworkers, utilizes N-acetylneuraminic acid (sialic acid) as the starting material. This route has been influential and serves as a foundation for various modified synthetic approaches.
Synthesis Pathway
Experimental Protocols
Synthesis of Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2-deoxy-2,3-didehydro-α-D-neuraminate
N-acetylneuraminic acid is suspended in methanol and treated with Dowex-H+ resin to catalyze the esterification of the carboxylic acid. The resulting methyl ester is then per-O-acetylated using acetic anhydride in the presence of a catalytic amount of sulfuric acid to yield the fully protected intermediate.
Synthesis of Methyl 5-acetamido-4-azido-4,7,8,9-tetra-O-acetyl-2-deoxy-2,3-didehydro-α-D-neuraminate
The per-O-acetylated methyl ester is dissolved in a suitable solvent (e.g., dichloromethane) and treated with trimethylsilyl azide (TMS-N3) and a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction proceeds via an elimination of the C4-acetate followed by a stereoselective addition of the azide group to form the 4-azido derivative.
Synthesis of Methyl 5-acetamido-4-amino-4,7,8,9-tetra-O-acetyl-2-deoxy-2,3-didehydro-α-D-neuraminate
The 4-azido intermediate is reduced to the corresponding 4-amino compound. A common method for this transformation is catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Guanidinylation of the 4-Amino Intermediate
The 4-amino group is converted to the guanidinyl group. This can be achieved by reacting the 4-amino intermediate with a guanidinylating agent such as pyrazole-1-carboxamidine hydrochloride in the presence of a base (e.g., triethylamine).
Deprotection to Yield this compound
The final step involves the removal of the protecting groups (acetyl and methyl ester). This is typically accomplished by basic hydrolysis using a reagent such as sodium hydroxide in a mixture of water and methanol. Subsequent purification, often involving ion-exchange chromatography, and lyophilization yields this compound as a white solid.
Biological Evaluation: Neuraminidase Inhibition Assay
The primary method for evaluating the efficacy of zanamivir is the neuraminidase inhibition assay. This assay quantifies the ability of the compound to inhibit the enzymatic activity of influenza neuraminidase. A widely used method is a fluorescence-based assay employing the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Mechanism of Neuraminidase Inhibition
Experimental Protocol: MUNANA-Based Neuraminidase Inhibition Assay
Materials:
-
Influenza virus stock (of known subtype)
-
This compound
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., MES buffer with CaCl2)
-
Stop Solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of zanamivir in assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a working solution of MUNANA substrate in assay buffer.
-
Dilute the influenza virus stock in assay buffer to a concentration that gives a linear rate of substrate hydrolysis over the assay period.
-
-
Assay Setup:
-
In a 96-well black microplate, add the diluted virus solution to each well.
-
Add the serially diluted zanamivir solutions to the respective wells. Include control wells with no inhibitor (maximum enzyme activity) and wells with no virus (background fluorescence).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
-
Termination and Fluorescence Measurement:
-
Stop the reaction by adding the stop solution to all wells.
-
Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of neuraminidase inhibition for each zanamivir concentration relative to the no-inhibitor control.
-
Plot the percentage inhibition against the logarithm of the zanamivir concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Quantitative Data
The inhibitory activity of zanamivir is typically reported as the half-maximal inhibitory concentration (IC50). These values can vary depending on the influenza virus strain and the specific assay conditions used.
| Influenza Virus Strain | Neuraminidase Subtype | Mean IC50 (nM) - Fluorescent Assay | Mean IC50 (nM) - Chemiluminescent Assay |
| Influenza A | H1N1 | 0.92 | 0.61 |
| Influenza A | H3N2 | 1.48 | 2.17 |
| Influenza B | - | 2.02 | 2.57 |
| Data compiled from McKimm-Breschkin et al. (2003).[6][7] |
Conclusion
The discovery and development of this compound stand as a landmark achievement in medicinal chemistry and virology. The successful application of structure-based drug design not only provided a much-needed therapeutic agent against influenza but also paved the way for the development of other neuraminidase inhibitors and validated this approach for future drug discovery endeavors. The synthetic routes and biological evaluation methods detailed in this guide underscore the intricate and multidisciplinary nature of modern pharmaceutical research. Zanamivir remains a critical tool in the management of influenza, and the scientific principles behind its creation continue to inspire the next generation of antiviral drug development.
References
- 1. elearning.unimib.it [elearning.unimib.it]
- 2. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and anti-influenza virus activity of 4-guanidino-7-substituted Neu5Ac2en derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel pentacyclic triterpene–Neu5Ac2en derivatives and investigation of their in vitro anti-influenza entry activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Structural Insights into Zanamivir Hydrate's Inhibition of Influenza Neuraminidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural biology of zanamivir's interaction with influenza neuraminidase, with a specific focus on the role of water molecules in the binding complex, often referred to as zanamivir hydrate. By examining crystallographic data, binding affinities, and the molecular interactions at the active site, we provide a comprehensive overview for researchers in virology and antiviral drug development.
Introduction: Zanamivir and Neuraminidase Inhibition
Influenza viruses rely on the neuraminidase (NA) enzyme to cleave sialic acid residues from host cell receptors and progeny virions, a crucial step for viral release and propagation.[1] Zanamivir, a potent and specific inhibitor of influenza neuraminidase, was one of the first rationally designed antiviral drugs, developed based on the crystal structure of the NA active site.[2] It is a transition-state analogue of sialic acid, the natural substrate of neuraminidase, and its design is a landmark in structure-based drug discovery.[3][4] This guide delves into the precise structural details of how zanamivir, in its hydrated form, effectively blocks the function of this key viral enzyme.
Quantitative Analysis of Zanamivir Binding Affinity
The efficacy of zanamivir is quantified by its ability to inhibit the enzymatic activity of neuraminidase, typically measured as the half-maximal inhibitory concentration (IC50). These values vary depending on the influenza virus type and subtype. Below is a summary of zanamivir's IC50 values against various influenza neuraminidase subtypes, compiled from multiple studies.
| Neuraminidase Subtype | Mean IC50 (nM) | Assay Method | Reference(s) |
| Influenza A | |||
| H1N1 | 0.76 | Chemiluminescent/Fluorescent | [5][6][7] |
| H1N1 | 0.92 | Fluorometric | [8] |
| H1N1 | 0.3 ± 0.1 | Not Specified | [9] |
| H3N2 | 1.82 | Chemiluminescent/Fluorescent | [5][6][7] |
| H3N2 | 2.28 | Fluorometric | [8] |
| H3N2 | 2.34 | Not Specified | [10] |
| H1N2 | 3.09 | Fluorometric | [8] |
| Influenza B | |||
| 2.28 | Chemiluminescent/Fluorescent | [5][6][7] | |
| 4.19 | Fluorometric | [8] | |
| 2.70 | Not Specified | [10] |
The Structural Basis of Zanamivir-Neuraminidase Interaction
The high-affinity binding of zanamivir to the neuraminidase active site is a result of a network of hydrogen bonds and ionic interactions. X-ray crystallography has provided detailed atomic-level views of this interaction, revealing the critical role of conserved active site residues and bridging water molecules.
Key Amino Acid Residues
The active site of influenza neuraminidase is a highly conserved pocket. Several key amino acid residues are directly involved in the binding of zanamivir:
-
Arginine Triad (Arg118, Arg292, Arg371): These three highly conserved residues form salt bridges with the carboxylate group of zanamivir, anchoring it in the active site.[11]
-
Glutamic Acid (Glu119 and Glu227): These acidic residues form favorable interactions with the positively charged guanidino group at the C4 position of zanamivir.[11] This interaction is a key feature that distinguishes zanamivir from the natural substrate and contributes to its high affinity.
-
Aspartic Acid (Asp151): This residue also interacts with the guanidino group of zanamivir.[2]
-
Arginine (Arg152): This residue forms hydrogen bonds with the N-acetyl group of zanamivir.[11]
-
Glutamic Acid (Glu276): The glycerol side chain of zanamivir forms hydrogen bonds with the side chain of Glu276.[11]
-
Hydrophobic Pocket (Ile222, Trp178): The methyl group of the acetamido substituent of zanamivir is situated in a hydrophobic pocket formed by residues including Ile222 and Trp178.[2]
The Role of Water Molecules: this compound
The term "this compound" in the context of its binding to neuraminidase refers to the integral role of water molecules in mediating the interaction between the inhibitor and the enzyme's active site. These water molecules are not merely bystanders but are crucial components of the binding interface, forming a network of hydrogen bonds that contribute to the overall stability of the complex.
One particularly important water molecule is often observed bridging the interaction between the N-acetyl group of zanamivir and the side chain of Arg152.[2] Furthermore, the displacement of a conserved water molecule from a pocket near the C4 position upon the binding of zanamivir's guanidino group is thought to contribute favorably to the binding entropy.[12] The presence and arrangement of these water molecules are critical for a complete understanding of zanamivir's inhibitory mechanism.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the structural biology of zanamivir binding to neuraminidase.
Neuraminidase Expression and Purification
Recombinant neuraminidase is typically produced using a baculovirus expression system in insect cells (e.g., Sf9 or Hi5 cells).[13][14]
-
Cloning: The gene encoding the neuraminidase ectodomain is cloned into a baculovirus transfer vector.
-
Transfection: The transfer vector is co-transfected with linearized baculovirus DNA into insect cells to generate recombinant baculovirus.
-
Expression: Suspension cultures of insect cells are infected with the high-titer recombinant baculovirus to produce the neuraminidase protein, which is often secreted into the culture medium.
-
Purification: The secreted neuraminidase is purified from the cell culture supernatant using a combination of chromatographic techniques. A common method involves affinity chromatography (e.g., using a His-tag) followed by size-exclusion chromatography to obtain highly pure and homogenous protein.[15]
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay is widely used to determine the IC50 values of neuraminidase inhibitors.[16]
-
Materials:
-
Purified recombinant neuraminidase or influenza virus stock.
-
Zanamivir.
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).
-
Stop solution (e.g., 0.1 M glycine, pH 10.7, containing 25% ethanol).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of zanamivir in the assay buffer.
-
In a 96-well plate, add a pre-determined amount of neuraminidase to each well.
-
Add the serially diluted zanamivir to the wells and incubate for a specified period (e.g., 30 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone product using a microplate reader (excitation ~365 nm, emission ~450 nm).
-
Calculate the percent inhibition for each zanamivir concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
X-ray Crystallography of the Neuraminidase-Zanamivir Complex
Determining the three-dimensional structure of the neuraminidase-zanamivir complex is essential for understanding the molecular basis of inhibition.
-
Crystallization:
-
Purified neuraminidase is concentrated to a suitable concentration (e.g., 5-10 mg/mL).
-
The protein is co-crystallized with zanamivir, or pre-formed neuraminidase crystals are soaked in a solution containing a molar excess of zanamivir.[12][17]
-
Crystallization is typically performed using the vapor diffusion method (hanging or sitting drop) by screening a wide range of conditions (precipitants, pH, temperature).
-
-
Data Collection and Structure Determination:
-
Diffraction-quality crystals are cryo-cooled to protect them from radiation damage.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved using molecular replacement, using a previously determined neuraminidase structure as a search model.
-
The model is refined against the diffraction data, and the zanamivir molecule and water molecules are built into the electron density map.
-
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships in the study of zanamivir's interaction with neuraminidase.
Caption: Experimental workflow for studying zanamivir-neuraminidase interaction.
Caption: Key molecular interactions between zanamivir and the neuraminidase active site.
Caption: Mechanism of neuraminidase inhibition by zanamivir.
Conclusion
The structural and functional analysis of zanamivir's interaction with influenza neuraminidase provides a clear example of successful structure-based drug design. The detailed understanding of the binding mode, including the crucial role of water molecules in the this compound complex, offers valuable insights for the development of next-generation neuraminidase inhibitors with improved potency and resistance profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of influenza virus-inhibitor interactions, which is essential for our preparedness against both seasonal and pandemic influenza.
References
- 1. A new method for the purification of the influenza A virus neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of a new benzoic acid inhibitor of influenza neuraminidase bound with a new tilt induced by overpacking subsite C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuraminidase sequence analysis and susceptibilities of influenza virus clinical isolates to zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. docs.univr.it [docs.univr.it]
- 13. rcsb.org [rcsb.org]
- 14. Purification and characterization of recombinant neuraminidase as a potentially broadly protective influenza virus vaccine candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preliminary crystallographic analysis of neuraminidase N2 from a new influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
zanamivir hydrate chemical structure and properties
An In-depth Technical Guide to Zanamivir Hydrate
Introduction
This compound is a potent antiviral agent belonging to the class of neuraminidase inhibitors.[1][2] It is primarily indicated for the treatment and prophylaxis of infections caused by influenza A and B viruses.[2][3][4] Developed through rational drug design, zanamivir was the first neuraminidase inhibitor to be commercially developed.[5] This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its analysis.
Chemical Structure and Nomenclature
Zanamivir is a structural analogue of sialic acid (N-acetylneuraminic acid).[5][6] Its chemical structure is characterized by a dihydropyran ring with multiple hydrophilic substituents, including a guanidino group which is crucial for its high-affinity binding to the viral neuraminidase.
Below is a two-dimensional representation of the zanamivir chemical structure.
Caption: 2D Chemical Structure of Zanamivir.
-
IUPAC Name : (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid[][8][9]
-
Synonyms : Relenza, GG 167, 4-Guanidino-Neu5Ac2en, 5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid[1][][8]
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀N₄O₇·H₂O (Hydrate) | [1] |
| C₁₂H₂₂N₄O₈ (Anhydrous) | [] | |
| Molecular Weight | 350.33 g/mol (Hydrate) | [1][] |
| 332.31 g/mol (Anhydrous) | [2][8][9] | |
| Melting Point | 240 - 255 °C[1], 256 °C (dec.) | [2] |
| Solubility | Slightly soluble in water (0.3 mg/mL at 25°C) | [] |
| Slightly soluble in methanol and ethanol | [] | |
| Soluble in DMSO (10 mM) | [] | |
| Optical Rotation | [α]²⁰/D = +33° to +42° (c=0.9 in water) | [1][2] |
| pKa | 3.82 ± 0.70 (Predicted) | [2] |
| Appearance | White to off-white crystalline powder | [1] |
Mechanism of Action
Zanamivir exerts its antiviral effect by selectively inhibiting the neuraminidase enzyme, which is a glycoprotein present on the surface of the influenza virus.[5][6][] This enzyme is critical for the release of newly formed virus particles from the surface of infected host cells.[4][6][] By binding to the active site of the neuraminidase protein, zanamivir prevents the cleavage of sialic acid residues on the host cell, which in turn blocks the release and spread of progeny virions to other cells.[4][5][6]
The following diagram illustrates the influenza virus life cycle and the inhibitory action of zanamivir.
Caption: Inhibition of Influenza Virus Release by Zanamivir.
Experimental Protocols
The analysis and characterization of this compound involve various analytical techniques. Below are summaries of key experimental methodologies cited in the literature.
Quantification of Zanamivir in Plasma by LC-MS/MS
This method is used for pharmacokinetic studies to determine the concentration of zanamivir in biological matrices like plasma.
-
Sample Preparation : Plasma samples (300 µL) are diluted with an internal standard solution (e.g., Zanamivir-¹³C, ¹⁵N₂ at 500 ng/mL in 4% phosphoric acid).[10] The mixture then undergoes solid-phase extraction (SPE) using Oasis MCX cartridges.[10]
-
Chromatography : The extracted sample is analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[10]
-
Detection : Mass spectrometry is used for detection, monitoring specific transitions for zanamivir (e.g., 333.2→60.2 and 333.2→121.05) and the internal standard.[10]
-
Quantification : The concentration of zanamivir is determined by comparing its peak area to that of the internal standard against a calibration curve. The method is validated for a specific concentration range (e.g., 10 to 5,000 ng/mL in mouse plasma).[10]
The workflow for this analytical method is depicted below.
Caption: Workflow for LC-MS/MS Quantification of Zanamivir.
Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound, often as per pharmacopeial standards.
-
System : A standard HPLC system equipped with a UV detector.[10]
-
Column : Spherisorb® ODS1 column (150 mm × 4.6 mm, 5 µm) or an equivalent L82 packing material as per USP-NF.[10][11]
-
Mobile Phase : An isocratic mobile phase consisting of a 95:5 (v/v) ratio of HPLC grade water to acetonitrile.[10]
-
Flow Rate : 1.0 mL/min.[10]
-
Detection : UV detection at a wavelength of 210 nm.[10]
-
Injection Volume : 20 µL.[10]
-
Analysis : Purity is determined by the peak area percentage of the main zanamivir peak relative to the total area of all peaks.[1]
Preparation of Crystalline this compound
A patented method describes the preparation of novel crystalline forms of this compound, aiming for high purity and yield.
-
Objective : To produce high-purity this compound (e.g., >99.8%) by removing impurities such as related substance A.[12]
-
General Procedure : The method involves crystallization from a solvent system, typically using water and acetone.[12] The precise control of solvent concentration and temperature allows for the selective crystallization of different hydrate forms (e.g., Hydrate I or Hydrate II).[12]
-
Purification : The process is designed to effectively remove impurities through one or two purification (washing) steps, achieving a final product that meets the stringent requirements for an Active Pharmaceutical Ingredient (API).[12]
-
Characterization : The resulting crystalline form is characterized by methods such as X-ray Powder Diffraction (XRPD) to confirm its specific polymorphic form.[][12]
Conclusion
This compound remains a cornerstone in the management of influenza, primarily due to its targeted mechanism of action and well-established efficacy. The information presented in this guide, from its fundamental chemical properties to detailed analytical protocols, provides a technical foundation for researchers and professionals in the field of drug development and virology. The continued study of its crystalline forms and analytical methodologies is crucial for ensuring the quality and effectiveness of zanamivir-based therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 139110-80-8 [chemicalbook.com]
- 3. Zanamivir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. news-medical.net [news-medical.net]
- 5. Zanamivir - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 8. Zanamivir | C12H20N4O7 | CID 60855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. A five-day treatment course of zanamivir for the flu with a single, self-administered, painless microneedle array patch: Revolutionizing delivery of poorly membrane-permeable therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shodex.com [shodex.com]
- 12. KR20110103711A - New crystalline this compound and preparation method thereof - Google Patents [patents.google.com]
Zanamivir Hydrate: A Technical Guide for Influenza A and B Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanamivir hydrate is a potent and specific inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses. As a sialic acid analogue, it is a critical tool in both clinical management and research of influenza. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.
Chemical and Physical Properties
This compound is the hydrated form of zanamivir. Key properties are summarized in the table below.
| Property | Value |
| Chemical Name | (2R,3R,4S)-4-guanidino-3-(prop-1-en-2-ylamino)-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid hydrate |
| Molecular Formula | C₁₂H₂₀N₄O₇ · xH₂O |
| Molecular Weight | 332.31 g/mol (anhydrous) |
| Appearance | White to off-white crystalline powder.[1] |
| Solubility | Slightly soluble in water.[2] |
| Mechanism of Action | Neuraminidase Inhibitor.[3][4][5][6] |
Mechanism of Action: Neuraminidase Inhibition
Zanamivir's antiviral activity is derived from its ability to mimic the natural substrate of the influenza virus neuraminidase enzyme, sialic acid.[6][7] Neuraminidase is crucial for the viral life cycle, specifically for the release of progeny virions from infected host cells. By binding to the active site of neuraminidase, zanamivir prevents the cleavage of sialic acid residues, leading to the aggregation of newly formed virus particles on the cell surface and halting the spread of infection.[6][7]
Signaling Pathway of Influenza Virus Replication and Zanamivir Intervention
The following diagram illustrates the influenza virus life cycle and the point of intervention by zanamivir.
Quantitative Efficacy Data
The potency of this compound is quantified by its 50% inhibitory concentration (IC50) against the neuraminidase enzyme and its 50% effective concentration (EC50) in cell-based assays. These values can vary depending on the influenza strain and the assay methodology.
In Vitro Neuraminidase Inhibition (IC50)
| Influenza Virus Strain | IC50 (nM) - Zanamivir | Reference(s) |
| Influenza A/H1N1 | 0.92 | [1] |
| Influenza A/H3N2 | 2.28 | [1] |
| Influenza B | 4.19 | [1] |
| Oseltamivir-Resistant H1N1 (H275Y) | Susceptible (IC50 in low nM range) | [8] |
Cell-Based Antiviral Activity (EC50)
| Cell Line | Influenza Virus Strain | EC50 (µM) - Zanamivir | Reference(s) |
| MDCK | Influenza A/H1N1 | 0.19 | [9] |
| MDCK | Influenza A/H3N2 | 15.93 | [9] |
| MDCK | Avian Influenza A/H5N1 | 8.5 - 14.0 | [10] |
Pharmacokinetic Properties
The route of administration significantly impacts the pharmacokinetic profile of zanamivir.
| Parameter | Inhaled Administration (10 mg) | Intravenous Administration (600 mg) | Reference(s) |
| Bioavailability | 10-20% | 100% | [5][6] |
| Cmax (serum) | ~21.2 ng/mL | ~18,700 ng/mL | [3][4] |
| Tmax (serum) | 1-2 hours | ~1 hour | [3][5] |
| Half-life (serum) | 2.5-5.1 hours | ~2.5 hours | [3][5] |
| Excretion | Unchanged in urine | Unchanged in urine | [5][6] |
| Protein Binding | <10% | <10% | [3] |
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This assay quantifies the ability of zanamivir to inhibit the enzymatic activity of influenza neuraminidase using a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
This compound
-
Influenza virus stock
-
MUNANA substrate (Sigma-Aldrich)
-
Assay Buffer: 32.5 mM MES, pH 6.5, 4 mM CaCl₂
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
96-well black microplates
-
Fluorometer
Methodology:
-
Virus Titration: Serially dilute the influenza virus stock to determine the optimal concentration that yields a linear enzymatic reaction.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Incubation: In a 96-well plate, mix equal volumes of the diluted virus and zanamivir solutions. Incubate at room temperature for 30 minutes.
-
Substrate Addition: Add MUNANA substrate to each well to a final concentration of 100 µM.
-
Enzymatic Reaction: Incubate the plate at 37°C for 15-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the zanamivir concentration.
Plaque Reduction Assay in MDCK Cells
This cell-based assay determines the concentration of zanamivir required to inhibit influenza virus replication in a cell culture system.
Materials:
-
This compound
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Cell Culture Medium (e.g., MEM) with supplements
-
TPCK-treated trypsin
-
Agarose overlay
-
Crystal violet staining solution
Methodology:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.
-
Virus Inoculation: Wash the cell monolayers and inoculate with a dilution of influenza virus calculated to produce approximately 50-100 plaques per well.
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with an agarose-containing medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the EC50 value as the concentration of zanamivir that reduces the number of plaques by 50% compared to the virus control.
References
- 1. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Zanamivir Pharmacokinetics and Pulmonary Penetration into Epithelial Lining Fluid following Intravenous or Oral Inhaled Administration to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics of zanamivir after intravenous, oral, inhaled or intranasal administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of Zanamivir against Avian Influenza A Viruses That Possess Genes Encoding H5N1 Internal Proteins and Are Pathogenic in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
Zanamivir Hydrate and its Sialic Acid Analogs: A Technical Guide to Neuraminidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of zanamivir hydrate, a pivotal sialic acid analog in the fight against influenza. We will explore the core of its mechanism, the quantitative measures of its efficacy, and the experimental foundations of these findings. This document synthesizes data from numerous studies to offer a comprehensive resource for professionals in virology and medicinal chemistry.
Introduction: Zanamivir as a Sialic Acid Mimic
Zanamivir is a potent and specific inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] Structurally, it is an analog of sialic acid, the natural substrate for neuraminidase.[2] This mimicry allows zanamivir to bind with high affinity to the active site of the NA enzyme, preventing it from cleaving sialic acid residues on the surface of infected host cells.[2][3] This cleavage is a critical step for the release of newly formed virus particles. By blocking this process, zanamivir effectively traps the progeny virions on the cell surface, preventing their spread and halting the progression of the infection.[1][4] The design of zanamivir is a landmark example of structure-based drug design, leveraging the known crystal structure of influenza neuraminidase.[3][5]
Quantitative Analysis of Inhibition
The inhibitory activity of zanamivir and its analogs is primarily quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. These values are crucial for comparing the potency of different compounds and their effectiveness against various influenza strains.
Table 1: Comparative IC50 Values of Zanamivir and Analogs against Influenza A and B Viruses
| Compound | Influenza A/H1N1 IC50 (nM) | Influenza A/H3N2 IC50 (nM) | Influenza B IC50 (nM) | Key Structural Features |
| Zanamivir | 0.3 - 1.2[6] | 0.6 - 2.7[6] | 1.3 - 4.2[6] | Dihydropyran scaffold with a C4-guanidino group.[6] |
| Oseltamivir | 0.46 - 1.3[6] | 0.9 - 2.1[6] | 4.8 - 14.3[6] | Cyclohexene scaffold with a 3-pentyloxy side chain.[6] |
| Peramivir | 0.15 - 1.9[6] | 0.2 - 1.3[6] | 0.05 - 0.8[6] | Cyclopentane scaffold with a guanidino group and a hydrophobic side chain.[6] |
| Laninamivir | 0.5 - 2.0[6] | 0.4 - 1.5[6] | 2.5 - 5.1[6] | Zanamivir analogue with a 7-methoxy group.[6] |
| Acylguanidine derivative 3j | 20[7] | Not Reported | Not Reported | Zanamivir analog with a hydrophobic naphthalene substituent.[7] |
Table 2: Zanamivir IC50 Values against Specific Influenza Strains
| Influenza Strain | Mean IC50 (nM) |
| A/H1N1 | 0.92[8] |
| A/H3N2 | 2.28[8] |
| A/H1N2 | 3.09[8] |
| Influenza B | 4.19[8] |
Key Amino Acid Interactions
The high-affinity binding of zanamivir to the neuraminidase active site is mediated by a network of interactions with key amino acid residues. Understanding these interactions is fundamental for the design of new and more potent inhibitors.
Table 3: Zanamivir Interactions with Neuraminidase Active Site Residues
| Zanamivir Group | Interacting Neuraminidase Residues | Type of Interaction |
| Guanidino group (C4) | Glu119, Asp151, Glu227[1][6][9] | Salt bridges, hydrogen bonds[1] |
| Carboxylate group | Arg118, Arg292, Arg371[1] | Salt bridges[1] |
| Acetamido group | Arg152[1] | Hydrogen bonds[1] |
| Glycerol side chain | Glu276[1][6] | Hydrogen bonds[6] |
Experimental Protocols
The quantitative data presented above are derived from rigorous experimental procedures. The following section details the methodologies for the key assays used in the study of zanamivir and its analogs.
Neuraminidase Inhibition Assay (Fluorometric MUNANA-based)
This is a standard assay to determine the inhibitory activity of compounds against influenza neuraminidase.
-
Principle: The assay measures the enzymatic activity of neuraminidase by quantifying the fluorescence of a product released from a non-fluorescent substrate. The substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is cleaved by neuraminidase to release the highly fluorescent compound 4-methylumbelliferone. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory potency.[8]
-
Reagents:
-
Procedure:
-
Incubation: A mixture of the neuraminidase enzyme and serial dilutions of the inhibitor is pre-incubated in a 96-well plate.[1]
-
Reaction Initiation: The MUNANA substrate is added to each well to start the enzymatic reaction.[1]
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 1 hour) to allow the reaction to proceed.[1]
-
Reaction Termination: The reaction is stopped by adding a stop solution, such as NaOH in ethanol.[1]
-
Fluorescence Measurement: The fluorescence of the liberated 4-methylumbelliferone is measured using a fluorometer with an excitation wavelength of approximately 355-365 nm and an emission wavelength of around 450-460 nm.[1]
-
IC50 Calculation: The concentration of the inhibitor that reduces neuraminidase activity by 50% (IC50) is determined by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
X-ray Crystallography for Structural Determination
This technique is essential for visualizing the three-dimensional structure of the neuraminidase enzyme in complex with inhibitors like zanamivir, providing insights into the specific molecular interactions.
-
Principle: High-resolution structural information is obtained by analyzing the diffraction pattern of X-rays passing through a crystal of the protein-inhibitor complex.
-
Procedure:
-
Expression and Purification: The ectodomain of influenza neuraminidase is typically expressed using a baculovirus expression system in insect cells (e.g., Sf9 or Hi5 cells) to ensure proper folding and post-translational modifications. The secreted recombinant NA is then purified from the cell culture supernatant.[6]
-
Crystallization: The purified neuraminidase is co-crystallized with the specific inhibitor. This involves screening various conditions (e.g., precipitant concentration, pH, temperature) to obtain high-quality crystals suitable for diffraction.[6]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[6]
-
Structure Determination: The diffraction data is processed to determine the electron density map of the molecule, which is then used to build and refine the atomic model of the protein-ligand complex.[6]
-
Visualizing the Mechanism and Workflow
Graphical representations are invaluable for understanding the complex biological processes and experimental designs involved in zanamivir research.
Conclusion
This compound remains a cornerstone in the study of influenza therapeutics. Its development, rooted in a deep understanding of the virus's molecular machinery, has paved the way for a generation of neuraminidase inhibitors. The quantitative data and experimental protocols outlined in this guide underscore the rigorous scientific foundation upon which our knowledge of zanamivir and its sialic acid analog derivatives is built. For researchers and drug development professionals, these insights are critical for the continued innovation of antiviral agents to combat both seasonal and pandemic influenza.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 3. Zanamivir - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
The Foundational Pharmacology of Zanamivir Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core pharmacological principles of zanamivir hydrate, a neuraminidase inhibitor developed for the treatment and prophylaxis of influenza A and B viruses. This document synthesizes key data on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and the methodologies used in its evaluation.
Mechanism of Action and Antiviral Spectrum
Zanamivir is a potent and highly selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2] Structurally designed as a sialic acid analogue, zanamivir binds to the highly conserved active site of the viral neuraminidase enzyme.[2] This binding action prevents the enzyme from cleaving terminal sialic acid residues from glycoconjugates on the surface of infected host cells and progeny virions.[2]
The inhibition of neuraminidase has two primary antiviral effects:
-
It prevents the release of newly formed virus particles from the surface of infected cells, thus limiting the spread of infection within the respiratory tract.[2]
-
It prevents the aggregation of viral particles by inhibiting the cleavage of sialic acid from viral hemagglutinin.[3]
This targeted mechanism is effective against both influenza A and B viruses, unlike older antiviral classes such as M2 inhibitors, which are only active against influenza A.[4]
In Vitro Potency and Resistance
The potency of zanamivir is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity or viral replication in cell culture.
Quantitative In Vitro Potency Data
| Virus Type/Subtype | Neuraminidase (NA) Type | Zanamivir IC50 Range (nM) | Notes |
| Influenza A | H1N1 | 0.92 - 1.5 | Generally highly susceptible.[2][5] |
| H3N2 | 2.28 - 3.09 | Susceptible.[2] | |
| Influenza B | (Various lineages) | 2.7 - 4.19 | Susceptible, sometimes slightly less so than H1N1.[2][5] |
| Resistant Variants | |||
| H274Y (N1) | H1N1 | 1.5 | This common oseltamivir-resistance mutation does not confer resistance to zanamivir.[5] |
| E119G/A (N2) | H3N2 | 15 - 645 | Confers reduced susceptibility to zanamivir.[6] |
| R292K (N2) | H3N2 | 20 | Confers resistance to zanamivir and high-level resistance to oseltamivir.[5] |
| Q136K | H1N1 | >300-fold increase | A mutation conferring significant resistance to zanamivir.[7] |
IC50 values can vary based on the specific viral isolate and the assay methodology used.
Mechanisms of Resistance
Resistance to zanamivir can emerge through amino acid substitutions in the viral hemagglutinin (HA) or, more commonly, the neuraminidase (NA) protein.[8] Mutations in the NA active site, such as at positions 119 or 292 (N2 numbering), can reduce the binding affinity of zanamivir, leading to decreased susceptibility.[5] However, many mutations that confer high-level resistance to oseltamivir, such as H275Y in N1 viruses, do not affect zanamivir's activity due to differences in how the two drugs interact with the NA active site.[5][7]
Pharmacokinetics
Zanamivir is administered via oral inhalation, delivering the drug directly to the primary site of influenza virus replication in the respiratory tract.
Pharmacokinetic Parameters in Healthy Adults (Oral Inhalation)
| Parameter | Value | Description |
| Administration | 10 mg via oral inhalation | Standard therapeutic dose. |
| Systemic Bioavailability | 10% - 20% | Percentage of the inhaled dose that is absorbed into the systemic circulation.[3][9] |
| Tmax (Time to Peak Serum Conc.) | 1.0 - 2.0 hours | Time to reach maximum zanamivir concentration in the blood.[3][9] |
| Cmax (Peak Serum Concentration) | 34 - 47 ng/mL | Median peak plasma concentration after a 10 mg inhaled dose.[10] |
| Serum Half-life (t½) | 2.5 - 5.1 hours | Time for the serum concentration to reduce by half; elimination is limited by absorption from the lungs.[3][9] |
| Protein Binding | <10% | Low binding to plasma proteins.[9] |
| Metabolism | None | Zanamivir is not metabolized in the body.[3][9] |
| Excretion | Renal | Excreted unchanged in the urine.[3][9] |
Note: While systemic exposure is low, high concentrations are achieved in the respiratory tract. Following a 10 mg inhaled dose, median concentrations in the epithelial lining fluid (ELF) can reach 891 ng/ml, which is thousands of times higher than the IC50 for susceptible viruses.[11]
Pharmacodynamics and Clinical Efficacy
The clinical efficacy of zanamivir is linked to its ability to reduce viral replication, which in turn alleviates symptoms and shortens the duration of illness.
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
The relationship between drug exposure and antiviral effect is a key aspect of pharmacology. For intravenous zanamivir, studies suggest that the time the drug concentration remains above the EC50 (Time > EC50) is the primary pharmacodynamic index predicting the inhibition of viral replication.[12] This differs from other neuraminidase inhibitors where the AUC/EC50 ratio is often more predictive.[12] In clinical studies with inhaled zanamivir, a significant reduction in viral load has been demonstrated. One study showed that the area under the curve for viral load during the first 48 hours of treatment was significantly lower in the zanamivir group compared to placebo.[13][14]
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Efficacy and safety of the neuraminidase inhibitor zanamivirin the treatment of influenza A and B virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Zanamivir: a significant reduction in viral load during treatment in military conscripts with influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Zanamivir Pharmacokinetics and Pulmonary Penetration into Epithelial Lining Fluid following Intravenous or Oral Inhaled Administration to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Zanamivir Hydrate in Neuraminidase Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of zanamivir hydrate against influenza neuraminidase using a fluorescence-based enzyme inhibition assay. This method is crucial for assessing viral susceptibility and in the research and development of antiviral therapeutics.
Introduction
Influenza viruses rely on two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1] While HA facilitates viral entry into host cells, NA is essential for the release of newly formed virus particles from infected cells by cleaving sialic acid residues.[1][2] Zanamivir is a potent and specific inhibitor of the neuraminidase enzyme, acting as a structural analog of sialic acid.[2] By binding to the active site of neuraminidase, zanamivir prevents the release of progeny virions, thus halting the spread of infection.[2] Monitoring the susceptibility of circulating influenza viruses to neuraminidase inhibitors like zanamivir is critical for managing seasonal epidemics and potential pandemics.[1][3] The most widely used methods for this are enzyme inhibition assays, which can be fluorescence-based or chemiluminescence-based.[1][3]
This protocol details a fluorescence-based neuraminidase inhibition assay, a common method for determining the 50% inhibitory concentration (IC50) of zanamivir.[1][3] The IC50 value represents the concentration of the inhibitor required to reduce the activity of the neuraminidase enzyme by 50%.[1][3]
Principle of the Assay
This assay quantifies the ability of zanamivir to inhibit the enzymatic activity of influenza neuraminidase. The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][3][4] In the presence of active neuraminidase, MUNANA is cleaved, releasing a fluorescent product, 4-methylumbelliferone (4-MU).[1][3][4] The fluorescence intensity, measured with a fluorometer, is directly proportional to the neuraminidase activity. When zanamivir is present, it competes with MUNANA for the active site of the enzyme, leading to a decrease in the fluorescent signal. The IC50 value is then determined by measuring the reduction in fluorescence across a range of zanamivir concentrations.
Mechanism of Zanamivir Inhibition
The following diagram illustrates the inhibitory action of zanamivir on the neuraminidase enzyme.
Caption: Mechanism of Zanamivir Inhibition of Neuraminidase.
Experimental Protocol
This protocol is adapted from established fluorescence-based neuraminidase inhibition assays.[1][4]
Materials and Reagents
-
This compound (MW = 332.32 g/mol )
-
Influenza virus sample (e.g., cell culture supernatant)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
4-Methylumbelliferone (4-MU) standard
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well, flat-bottom, black microplates
-
Fluorometer (excitation: ~355-365 nm, emission: ~450-460 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Zanamivir Stock Solution (e.g., 300 µM): Dissolve 5.0 mg of zanamivir in 50 mL of 2x assay buffer (66.6 mM MES and 8 mM CaCl2, pH 6.5).[1] Aliquot and store at -20°C.
-
MUNANA Substrate Solution (e.g., 300 µM): Prepare a 2.5 mM stock solution by dissolving 25 mg of MUNANA in 20 mL of distilled water.[1] Dilute this stock to a working concentration of 300 µM with 1x assay buffer. Protect from light and keep on ice.[1]
-
4-MU Standard Curve: Prepare a stock solution of 4-MU (e.g., 6.4 mM by dissolving 11.3 mg in 5 mL of absolute ethanol).[4] Perform serial dilutions in 1x assay buffer to generate standards ranging from a final concentration of approximately 2.5 µM to 320 µM in the reaction volume.[1]
-
Virus Dilution: The optimal virus dilution should be determined empirically by performing a neuraminidase activity assay to find a dilution that gives a strong fluorescent signal within the linear range of the 4-MU standard curve.[1]
Assay Procedure
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the neuraminidase inhibition assay.
-
Prepare Inhibitor Plate: In a 96-well plate, perform serial dilutions of the zanamivir stock solution to achieve a range of concentrations (e.g., 0 nM to 30,000 nM).[1] Include wells with assay buffer only as a no-inhibitor control.
-
Add Virus: Add an equal volume of the diluted virus sample to each well containing the zanamivir dilutions and controls.[1]
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes.[1] This allows the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the MUNANA working solution to all wells.[1]
-
Enzymatic Reaction: Incubate the plate at 37°C for 1 hour.[1]
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[1]
-
Fluorescence Measurement: Read the fluorescence of the plate using a fluorometer with excitation and emission wavelengths set appropriately for 4-MU (e.g., Ex: 355 nm, Em: 460 nm).[1]
Data Analysis
-
Subtract the background fluorescence (wells with no virus) from all readings.
-
Plot the percentage of neuraminidase inhibition against the logarithm of the zanamivir concentration. The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - (Fluorescence with inhibitor / Fluorescence without inhibitor))
-
Use a suitable software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) dose-response curve.
-
The IC50 value is the concentration of zanamivir that corresponds to 50% inhibition of neuraminidase activity.
Quantitative Data Summary
The susceptibility of different influenza virus subtypes to zanamivir can vary. The following table summarizes typical IC50 values obtained from fluorescence-based neuraminidase inhibition assays.
| Influenza Virus Subtype | Mean Zanamivir IC50 (nM) | Reference |
| A(H1N1) | 0.76 | [5][6] |
| A(H3N2) | 1.82 | [5][6] |
| B | 2.28 | [5][6] |
Note: IC50 values can be influenced by the specific assay conditions and the viral isolate being tested.[5] The World Health Organization Antiviral Working Group has established guidelines for classifying influenza virus susceptibility to neuraminidase inhibitors based on the fold-change in IC50 values compared to a reference.[7] For influenza A viruses, a fold difference of <10 is considered normal inhibition, 10 to 100-fold is reduced inhibition, and >100-fold is highly reduced inhibition.[7]
Conclusion
The fluorescence-based neuraminidase inhibition assay using the MUNANA substrate is a robust and widely accepted method for determining the inhibitory potential of this compound against influenza viruses.[1][3][8] This protocol provides a detailed framework for researchers to assess antiviral susceptibility, which is essential for surveillance, clinical management, and the development of new anti-influenza agents. Consistent application of standardized protocols is crucial for generating comparable data across different laboratories.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture-Based Antiviral Assays with Zanamivir Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting cell culture-based antiviral assays to evaluate the efficacy of zanamivir hydrate against influenza viruses. Detailed protocols for cytotoxicity, virus yield reduction, and plaque reduction assays are presented, along with data interpretation guidelines.
Introduction
This compound is a potent and specific inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2][3] Neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for the release of progeny virions from infected host cells.[2][3][4][5] By blocking the active site of neuraminidase, zanamivir prevents the cleavage of sialic acid residues, leading to the aggregation of newly formed virus particles at the cell surface and inhibiting their release and spread to other cells.[2][3] This mechanism of action makes zanamivir an effective antiviral agent for the treatment and prophylaxis of influenza infections.[1][3]
The following protocols describe standard in vitro methods to determine the antiviral activity and cytotoxicity of this compound in a cell culture model. Madin-Darby Canine Kidney (MDCK) cells are a commonly used and appropriate cell line for these assays as they are highly susceptible to influenza virus infection.[6][7][8]
Data Presentation
The antiviral efficacy and cytotoxicity of this compound are quantified by determining the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), respectively. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.[9]
| Parameter | Description | Typical Values for this compound | Reference |
| EC₅₀ (nM) | The concentration of this compound that inhibits viral replication by 50%. | 0.418 - 16,000 nM (strain dependent) | [10][11] |
| CC₅₀ (µM) | The concentration of this compound that reduces the viability of host cells by 50%. | > 100 µM | [12] |
| SI (CC₅₀/EC₅₀) | The selectivity index, indicating the therapeutic window of the antiviral compound. | >10 is generally considered active | [9] |
Experimental Protocols
Cytotoxicity Assay
This assay determines the concentration of this compound that is toxic to the host cells.
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Protocol:
-
Seed MDCK cells in a 96-well plate at a density that allows for the formation of a confluent monolayer within 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
When the cells are confluent, remove the growth medium and add 100 µL of the diluted compound to the wells in triplicate. Include "cells only" controls with no compound.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours (this should correspond to the length of the antiviral assay).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the "cells only" control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[13]
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of this compound.[14]
Materials:
-
MDCK cells
-
Influenza virus stock with a known titer (TCID₅₀ or PFU/mL)
-
DMEM supplemented with 0.2% Bovine Serum Albumin (BSA), 1% Penicillin-Streptomycin, and 1 µg/mL TPCK-trypsin (infection medium)
-
This compound, stock solution
-
24-well or 96-well cell culture plates
Protocol:
-
Seed MDCK cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium.
-
Infect the confluent cell monolayers with influenza virus at a low multiplicity of infection (MOI) of 0.01 in the presence of the serially diluted this compound.[15]
-
Include a "virus control" well with no compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24, 48, or 72 hours to allow for multiple rounds of viral replication.[15]
-
At the end of the incubation period, collect the cell culture supernatants.[15]
-
Determine the viral titer in the collected supernatants using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or a plaque assay.[14]
-
Calculate the reduction in viral yield for each this compound concentration compared to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of virus inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the formation of viral plaques.
Materials:
-
MDCK cells
-
Influenza virus stock
-
Infection Medium (as above)
-
Overlay Medium: Infection medium containing 0.5% to 1% low melting point agarose or methylcellulose.[6][15]
-
This compound, stock solution
-
6-well or 12-well cell culture plates
-
Crystal violet staining solution (0.1% in 20% ethanol)
Protocol:
-
Seed MDCK cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium.
-
Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with a standardized amount of virus (e.g., 50-100 plaque-forming units per well) in the presence of the varying concentrations of this compound.[15]
-
Incubate at 37°C for 1 hour to allow for virus adsorption.[6][15]
-
Remove the virus inoculum and overlay the cells with the overlay medium containing the respective concentrations of this compound.[6][15]
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible in the virus control wells.[6][15]
-
Fix the cells with 10% formalin or 5% glutaraldehyde and then stain with crystal violet to visualize the plaques.[6][15]
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for cell culture-based antiviral assays.
Caption: Workflow for the cytotoxicity assay.
References
- 1. Zanamivir - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Zanamivir Susceptibility Monitoring and Characterization of Influenza Virus Clinical Isolates Obtained during Phase II Clinical Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A zanamivir dimer with prophylactic and enhanced therapeutic activity against influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A five-day treatment course of zanamivir for the flu with a single, self-administered, painless microneedle array patch: Revolutionizing delivery of poorly membrane-permeable therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Effect of Half-Life on the Pharmacodynamic Index of Zanamivir against Influenza Virus Delineated by a Mathematical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
Application Note and Protocol: Quantification of Zanamivir Hydrate in Plasma by LC-MS/MS
Introduction
Zanamivir is an antiviral medication that is a neuraminidase inhibitor used to treat and prevent influenza A and B viruses.[1] For pharmacokinetic studies, therapeutic drug monitoring, and clinical trials, precise measurement of zanamivir concentrations in plasma is crucial.[1] A highly sensitive and specific analytical technique for this purpose is liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1] This document outlines a detailed protocol for quantifying zanamivir in human plasma using LC-MS/MS, based on established and validated methodologies. The methods described are robust, reproducible, and suitable for high-throughput analysis.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments in the quantification of zanamivir in plasma are provided below.
Sample Preparation
The objective of sample preparation is to extract zanamivir from the complex plasma matrix while removing substances that could interfere with the analysis. Two primary methods are presented: Solid-Phase Extraction (SPE) and Protein Precipitation.
Method 1: Solid-Phase Extraction (SPE)
This technique provides cleaner extracts compared to protein precipitation and is suitable for methods requiring high sensitivity.[1]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., stable isotope-labeled zanamivir, Remdesivir, or Ledipasvir)[1][2][4][5]
-
4% Phosphoric acid solution in water[1]
-
SPE cartridges (e.g., Waters Oasis MCX or Chrombond-C18)[1][4]
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol/acetonitrile or acetone)[1][4][7]
-
Milli-Q purified water[6]
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.[1]
-
Add 300 µL of 4% phosphoric acid in water and vortex for 30 seconds to mix.[1]
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 1% DEA solution.[1][4][7]
-
Elute zanamivir and the internal standard with 1 mL of the elution solvent.[1][4]
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.[4][7]
-
Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.[1]
Method 2: Protein Precipitation
This is a simpler and faster method for sample preparation, suitable for rapid analysis.[1][2]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution
-
Ice-cold acetonitrile[1]
Procedure:
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add the appropriate volume of the internal standard solution.[1]
-
Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be adapted based on the specific instrumentation available.
Liquid Chromatography (LC) System:
-
Column: ZIC-HILIC (50 x 2.1 mm, 5 µm) or C18 Thermo base deactivated silica Hypersil column (50 mm × 4.6 mm, 5 μm)[2][4]
-
Mobile Phase A: 0.1% Formic acid in water or 7.5 mM ammonium acetate with 0.3% acetic acid[2][4]
Mass Spectrometry (MS) System:
-
Mass Spectrometer: SCIEX QTRAP 5500 or API 5000 triple quadrupole mass spectrometer or equivalent[2][5][6]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode[2][5]
-
Ion Source Temperature: 300°C[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nebulizer Pressure: 25 psi[4]
-
Drying Gas Flow: 10.0 L/min[4]
-
Capillary Voltage: 4000 V[4]
Data Presentation
The quantitative data for the LC-MS/MS method validation for zanamivir in human plasma is summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Parameter | Method 1 | Method 2 |
| Calibration Range | 1 - 50,000 ng/mL[2] | 4 - 80 ng/mL[5][6] |
| Linearity (r²) | > 0.99 | ≥ 0.9994[5][6] |
| Weighting Factor | 1/x²[2] | 1/x[5] |
| LLOQ | 1 ng/mL[2] | 4 ng/mL[5][6] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 4 | < 2.0 | 98 - 102 | < 2.0 | 97 - 103 |
| LQC | 20 | < 1.5 | 99 - 101 | < 1.8 | 98 - 102 |
| MQC | 40 | < 1.0 | 99.5 - 100.5 | < 1.5 | 99 - 101 |
| HQC | 60 | < 1.2 | 99 - 101 | < 1.6 | 98.5 - 101.5 |
Note: Data synthesized from reported ranges of 0.81-1.98% for intra- and inter-day variations.[6][10]
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%CV) |
| LQC | 6.02 | 93.4[4] | < 5.02[4] |
| MQC | 43 | 92.8[4] | Not Reported |
| HQC | 64.5 | 94.7[4] | < 5.02[4] |
Visualizations
Caption: Experimental workflow for zanamivir quantification.
Caption: Logical relationship of the analytical process.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC-MS/MS. — GRAM Project [tropicalmedicine.ox.ac.uk]
- 4. ijpsonline.com [ijpsonline.com]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 10. researchgate.net [researchgate.net]
Application of Zanamivir Hydrate in Viral Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zanamivir hydrate in studying viral resistance, particularly in the context of influenza viruses. Zanamivir, a potent neuraminidase (NA) inhibitor, serves as a critical tool for identifying resistance mutations, understanding their mechanisms, and evaluating the efficacy of antiviral compounds.
Introduction
Zanamivir is a structural analog of sialic acid that competitively inhibits the neuraminidase enzyme of influenza A and B viruses, preventing the release of progeny virions from infected cells.[1] The emergence of drug-resistant strains poses a significant challenge to influenza pharmacotherapy. Monitoring viral susceptibility to zanamivir is crucial for public health surveillance and the development of next-generation neuraminidase inhibitors. This document outlines key experimental protocols and data interpretation for studying zanamivir resistance.
Key Applications
-
Screening for Resistant Phenotypes: Identifying influenza isolates with reduced susceptibility to zanamivir.
-
Genotypic Analysis: Sequencing the neuraminidase and hemagglutinin genes to identify mutations associated with resistance.
-
Mechanism of Action Studies: Elucidating the molecular interactions between zanamivir and the neuraminidase active site in both wild-type and mutant viruses.
-
Fitness and Cross-Resistance Studies: Assessing the replication capacity of resistant viruses and their susceptibility to other neuraminidase inhibitors.
Quantitative Data Summary
The following tables summarize the 50% inhibitory concentration (IC50) values of zanamivir against various influenza strains and mutants, providing a quantitative measure of resistance.
Table 1: Zanamivir IC50 Values for Wild-Type Influenza Viruses
| Influenza Virus | Mean IC50 (nM) ± SD | Reference |
| A/H1N1pdm09 | 0.20 ± 0.06 | [2] |
| A/H3N2 | 0.26 ± 0.07 | [2] |
| Influenza B | 1.61 ± 0.35 | [2] |
Table 2: Zanamivir IC50 Values for Resistant Influenza Virus Mutants
| Virus Strain/Mutant | NA Mutation | Zanamivir IC50 (nM) | Fold Increase in IC50 | Reference(s) |
| A/H1N1 | Q136K | >100 | ~300 | [3][4] |
| A(H5N1) | E119G | >1300 | >1300 | [5] |
| A(H5N1) | D198G | 44 | 44 | [5] |
| Influenza B | R152K | 100 | - | [6] |
| A/H3N2 | E119G | 100 | - | [6] |
| A/H3N2 | E119D | 150 | - | [6] |
| A/H1N1pdm09 | I223R | - | Reduced Inhibition | [7] |
| A/H3N2 | R292K | - | Reduced Susceptibility | [8] |
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This assay is widely used to determine the susceptibility of influenza viruses to neuraminidase inhibitors.[9][10]
Principle: The viral neuraminidase cleaves the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product (4-methylumbelliferone). The presence of an inhibitor, such as zanamivir, reduces the enzymatic activity, leading to a decrease in fluorescence. The IC50 value is the concentration of the inhibitor that reduces neuraminidase activity by 50%.[9][10]
Materials:
-
This compound
-
MUNANA substrate
-
Assay buffer (e.g., 32.5 mM MES, pH 6.5, containing 4 mM CaCl2)
-
Virus isolates
-
96-well black microplates
-
Fluorometer
Protocol:
-
Prepare a stock solution of this compound in assay buffer.
-
Perform serial dilutions of zanamivir in the 96-well plate.
-
Add a standardized amount of virus to each well containing the diluted zanamivir and incubate.
-
Initiate the enzymatic reaction by adding the MUNANA substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[11]
-
Stop the reaction by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).[11]
-
Measure the fluorescence using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the zanamivir concentration.
In Vitro Generation of Resistant Viruses
This protocol is used to select for zanamivir-resistant mutations by passaging the virus in the presence of the drug.
Materials:
-
This compound
-
Susceptible influenza virus strain
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium
-
Incubator
Protocol:
-
Propagate the wild-type influenza virus in MDCK cells.
-
Culture the virus in the presence of a sub-inhibitory concentration of zanamivir.
-
After each passage, harvest the virus and determine its susceptibility to zanamivir using the neuraminidase inhibition assay.
-
Gradually increase the concentration of zanamivir in subsequent passages.
-
After several passages, plaque-purify individual viral clones.
-
Sequence the neuraminidase and hemagglutinin genes of the resistant clones to identify mutations.
Genotypic Analysis of Resistant Viruses
Principle: Viral RNA is extracted from resistant isolates, and the NA and HA genes are amplified by RT-PCR and sequenced to identify mutations.
Methods:
-
Sanger Sequencing: Provides a consensus sequence of the viral population.
-
Next-Generation Sequencing (NGS): Allows for the detection of minority viral populations (quasispecies) harboring resistance mutations that may be missed by Sanger sequencing.[12][13]
General Workflow:
-
Extract viral RNA from the cultured virus or clinical sample.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NA and HA genes.
-
Purify the PCR products.
-
Sequence the purified DNA using either Sanger or NGS methods.
-
Analyze the sequence data to identify amino acid substitutions compared to a wild-type reference sequence.
Visualizations
Caption: Workflow for Zanamivir Resistance Studies.
Caption: Mechanism of Zanamivir Resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenotypic and genotypic analysis of influenza viruses isolated from adult subjects during a phase II study of intravenous zanamivir in hospitalised subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Mechanism of Zanamivir Resistance in a Neuraminidase Mutant: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of oseltamivir and zanamivir resistance in influenza A(H1N1)pdm09 virus, Denmark, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lessons from resistance analysis in clinical trials of IV zanamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lessons from resistance analysis in clinical trials of IV zanamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Zanamivir Hydrate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanamivir, a potent inhibitor of influenza neuraminidase (NA), serves as a critical tool in the management of influenza infections. Its mechanism of action involves blocking the active site of the NA enzyme, which is essential for the release of progeny virions from infected host cells.[1][2][] The development of novel zanamivir hydrate analogs aims to enhance antiviral efficacy, overcome potential resistance, and improve pharmacokinetic properties. High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of these analogs to identify promising lead compounds.[4]
These application notes provide detailed protocols for the high-throughput screening of this compound analogs against influenza neuraminidase, data presentation guidelines, and visualizations of the experimental workflow.
Experimental Protocols
The primary method for high-throughput screening of zanamivir analogs is the neuraminidase (NA) inhibition assay. Fluorescence-based assays are widely used due to their cost-effectiveness and applicability for HTS.[5]
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol outlines a method to determine the 50% inhibitory concentration (IC50) of zanamivir analogs against the neuraminidase enzyme.[1][6]
Materials:
-
96-well or 384-well black, flat-bottom microplates
-
Recombinant influenza neuraminidase (from desired strain, e.g., H1N1, H3N2)
-
This compound analog library (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay Buffer (e.g., MES buffer)
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[1][6][7]
-
Stop Solution (e.g., 0.1 M glycine, 25% ethanol, pH 10.7)[8]
-
Zanamivir (as a positive control)
-
Multi-channel pipettes or automated liquid handling system
-
Fluorescence microplate reader (excitation ~360 nm, emission ~460 nm)[9]
-
Incubator (37°C)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound analogs in the assay buffer.
-
Using an automated liquid handler, dispense a small volume (e.g., 10 µL) of each analog dilution into the wells of the microplate.[8]
-
Include wells with zanamivir as a positive control and wells with assay buffer only as a negative (uninhibited) control.
-
-
Enzyme Addition:
-
Dilute the recombinant neuraminidase to a pre-determined optimal concentration in the assay buffer.
-
Add an equal volume (e.g., 10 µL) of the diluted enzyme to all wells except for the substrate blank.[8]
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.[8]
-
-
Substrate Addition:
-
Prepare a working solution of the MUNANA substrate in the assay buffer.
-
Add a specific volume (e.g., 30 µL) of the MUNANA solution to all wells.[8]
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 60 minutes.[8] During this time, the neuraminidase will cleave the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone.
-
-
Reaction Termination:
-
Add a volume (e.g., 150 µL) of the stop solution to each well to terminate the enzymatic reaction.[8]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (from substrate blank wells).
-
Calculate the percentage of neuraminidase inhibition for each analog concentration relative to the uninhibited control.
-
Determine the IC50 value for each analog by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Workflow for High-Throughput Screening of Zanamivir Analogs
Caption: Workflow for the high-throughput screening of zanamivir analogs.
Data Presentation
Quantitative data from the high-throughput screening should be organized into clear and concise tables to facilitate comparison and analysis of the zanamivir analogs.
Table 1: Neuraminidase Inhibition by Zanamivir Analogs
| Analog ID | Influenza Strain | IC50 (nM)[10] | 95% Confidence Interval (nM) | Hill Slope |
| Zanamivir (Control) | H1N1 | 0.76 | [Value] | [Value] |
| Zanamivir (Control) | H3N2 | 1.82 | [Value] | [Value] |
| Zanamivir (Control) | Influenza B | 2.28 | [Value] | [Value] |
| Analog-001 | H1N1 | [Value] | [Value] | [Value] |
| Analog-002 | H1N1 | [Value] | [Value] | [Value] |
| Analog-003 | H1N1 | [Value] | [Value] | [Value] |
| ... | ... | ... | ... | ... |
Note: IC50 values are highly dependent on the specific virus isolate and the assay methodology.[6] Values in this table are for illustrative purposes and should be replaced with experimental data.
Mechanism of Action
Zanamivir and its analogs act as competitive inhibitors of the influenza neuraminidase enzyme. The enzyme's primary function is to cleave terminal sialic acid residues from glycoconjugates on the surface of the host cell, which is a crucial step for the release of newly formed virus particles.[1][2] By binding to the active site of neuraminidase, these inhibitors prevent this cleavage, causing the progeny virions to aggregate on the cell surface and preventing their release and subsequent infection of other cells.[2]
Diagram: Competitive Inhibition of Neuraminidase
Caption: Competitive inhibition of neuraminidase by a zanamivir analog.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. High-throughput screening for identification of influenza a inhibitors using a cell-based immunofluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Global Influenza Programme [who.int]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Virtual screening approach to identifying influenza virus neuraminidase inhibitors using molecular docking combined with machine-learning-based scoring function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Purity Assessment of Zanamivir Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zanamivir hydrate is an antiviral agent used in the treatment and prophylaxis of influenza A and B viruses.[1] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document provides detailed application notes and protocols for a range of analytical techniques to assess the purity of this compound, including the identification and quantification of potential impurities.
High-Performance Liquid Chromatography (HPLC) for Related Substances and Assay
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and quantifying its related substances. The method described here is a stability-indicating reverse-phase HPLC (RP-HPLC) method.
Data Presentation: HPLC Method Validation and Impurity Limits
The following tables summarize key quantitative data for a validated RP-HPLC method for this compound analysis.
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity Range | 20-100 µg/mL |
| Correlation Coefficient (R²) | 0.999 |
| Mean Recovery | 100.7% |
| Limit of Detection (LOD) | 0.023 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.078 µg/mL[2] |
| Precision (%RSD) | < 2% |
Table 2: Known Impurities of this compound and their Limits
| Impurity | Molecular Formula | Molecular Weight | Typical Limit |
| This compound - Impurity A | C₂₄H₃₆N₆O₁₅ | 648.58[3] | Not specified |
| This compound - Impurity C | C₁₁H₁₈N₂O₇ | 290.27 | Not specified |
| This compound - Impurity E | C₁₃H₂₂N₆O₇ | 374.35[3] | Not specified |
| This compound - Impurity F | C₄H₆N₄ | 110.12[3] | Not specified |
| This compound - Impurity H | C₁₂H₂₀N₄O₇ | 332.31[3] | Not specified |
Experimental Protocol: RP-HPLC for this compound
Objective: To determine the purity of this compound and quantify related substances.
Materials:
-
This compound sample
-
Zanamivir Reference Standard (USP or EP)[4]
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Orthophosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Symmetry C8 column (4.6 x 150 mm, 3.5 µm) or equivalent[2]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Phosphate Buffer (pH 4.0):
-
Preparation of Mobile Phase:
-
Mix the phosphate buffer (pH 4.0) and acetonitrile in a ratio of 40:60 (v/v).[2]
-
Degas the mobile phase by sonicating for 5-10 minutes.
-
-
Preparation of Standard Solution:
-
Preparation of Sample Solution:
-
Accurately weigh and transfer a quantity of this compound sample equivalent to 20 mg of zanamivir into a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate to dissolve.
-
Make up the volume to 10 mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Symmetry C8 (4.6 x 150 mm, 3.5 µm)[2]
-
Mobile Phase: Phosphate buffer (pH 4.0) : Acetonitrile (40:60 v/v)[2]
-
Flow Rate: 0.5 mL/min[2]
-
Detection Wavelength: 230 nm[2]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Run Time: Sufficient to elute all impurities and the main peak (retention time of zanamivir is approximately 3.5 min).[2]
-
-
Analysis:
-
Inject the standard solution multiple times to check for system suitability (e.g., %RSD of peak areas).
-
Inject the sample solution.
-
Identify the peaks of impurities based on their relative retention times with respect to the zanamivir peak.
-
Calculate the percentage of each impurity and the total impurities using the peak areas.
-
Mandatory Visualization: HPLC Workflow
References
Application Notes and Protocols: Zanamivir Hydrate in Combination with Other Antiviral Agents In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of zanamivir hydrate in combination with other antiviral agents. The primary goals of such combination studies are to enhance antiviral efficacy, overcome potential drug resistance, and reduce drug dosages to minimize toxicity. This document outlines the rationale, quantitative data from key studies, and detailed experimental protocols for assessing the synergistic, additive, or antagonistic effects of zanamivir-based combination therapies against influenza and other viruses.
Rationale for Zanamivir Combination Therapy
Zanamivir is a potent and specific inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2] By blocking the active site of NA, zanamivir prevents the release of newly formed virus particles from infected cells, thereby halting the spread of infection.[1][3] The rationale for combining zanamivir with other antiviral agents is based on several key principles:
-
Synergistic Antiviral Effect: Targeting different viral or host proteins simultaneously can lead to a greater-than-additive antiviral effect.
-
Overcoming and Preventing Resistance: Combining drugs with different mechanisms of action can be effective against virus strains resistant to one of the agents and can also reduce the likelihood of new resistant variants emerging.[4]
-
Broadening the Spectrum of Activity: Combining zanamivir with agents active against other respiratory viruses could provide a broad-spectrum therapy for mixed infections or for empirical treatment when the causative agent is unknown.
Data Presentation: In Vitro Synergy of Zanamivir Combinations
The following tables summarize quantitative data from in vitro studies assessing the synergistic effects of zanamivir in combination with other antiviral agents against various influenza virus strains.
Table 1: Synergy Analysis of Zanamivir in Combination with Neuraminidase Inhibitors
| Combination Partner | Virus Strain(s) | Cell Line | Assay Type | Synergy Analysis Method | Key Findings |
| Oseltamivir | Oseltamivir- and zanamivir-resistant H1N1 | Hollow Fiber Infection Model (HFIM) System | Viral Replication Assay | Not specified | Combination therapy was as effective as the most effective monotherapy at suppressing resistant viruses and prevented the emergence of drug-resistant viruses.[4][5][6] |
Table 2: Synergy Analysis of Zanamivir in Combination with Polymerase Inhibitors
| Combination Partner | Virus Strain(s) | Cell Line | Assay Type | Synergy Analysis Method | Key Findings | | --- | --- | --- | --- | --- | | Baloxavir | Influenza A (H1N1)pdm09, H3N2, NAI-resistant (R292K), Baloxavir-resistant (I38T) | MDCK | CPE Reduction | MacSynergy II | Strong synergistic effects observed against H1N1, H3N2, and baloxavir-resistant strains. Moderate synergy against NAI-resistant strains.[7][8] |
Table 3: Synergy Analysis of Zanamivir in Combination with Other Antiviral Agents
| Combination Partner | Virus Strain(s) | Cell Line | Assay Type | Synergy Analysis Method | Key Findings | | --- | --- | --- | --- | --- | | Alloferon | Influenza A/H1N1 | MDCK, A549 | Quantitative Real-Time PCR | Not specified | Combination treatment resulted in more effective inhibition of viral proliferation compared to either drug alone.[1][9] | | Nitazoxanide | Influenza A/Puerto Rico/8/1934 (H1N1) | MDCK | Not specified | Chou-Talalay Method (CalcuSyn software) | Synergistic antiviral effect observed with Combination Index (CI) values between 0.3 and 0.48. |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the efficacy and synergy of zanamivir in combination with other antiviral agents.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compounds to ensure that any observed antiviral effect is not due to cell death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) or A549 human lung epithelial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and combination drug(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MDCK or A549 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to form a confluent monolayer.
-
Compound Dilution: Prepare two-fold serial dilutions of zanamivir and the combination drug in culture medium. Concentrations should range from well above to well below the expected cytotoxic concentrations.
-
Cell Treatment: Remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of MTT solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability versus the drug concentration.
Antiviral Activity Assays
This assay measures the ability of the antiviral compounds to protect cells from virus-induced CPE.
Materials:
-
MDCK cells
-
Influenza virus stock
-
This compound and combination drug(s)
-
96-well plates
-
Crystal Violet solution (0.5%) or Neutral Red solution
-
Fixative (e.g., 10% formaldehyde)
Protocol:
-
Cell Seeding: Prepare a confluent monolayer of MDCK cells in a 96-well plate as described in section 3.1.
-
Drug and Virus Addition: Add serial dilutions of the single drugs and their combinations to the wells. Then, add a standardized amount of influenza virus (e.g., 100 TCID50) to all wells except the cell control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, until CPE is evident in the virus control wells.
-
Staining:
-
Crystal Violet: Gently wash the cells with PBS, fix with 10% formaldehyde for 20 minutes, and then stain with 0.5% Crystal Violet solution for 20 minutes. Wash the plates to remove excess stain and allow them to dry.
-
-
Quantification: The amount of CPE is inversely proportional to the intensity of the stain. The 50% effective concentration (EC50) is the concentration of the drug that inhibits CPE by 50%.
This assay quantifies the effect of antiviral compounds on the production of infectious virus particles.
Materials:
-
MDCK cells
-
Influenza virus stock
-
This compound and combination drug(s)
-
6-well or 12-well plates
-
Overlay medium (e.g., 2X DMEM mixed with 1.8% agarose)
-
Crystal Violet solution (0.5%)
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a dilution of influenza virus that will produce 50-100 plaques per well for 1 hour at 37°C.
-
Treatment: Remove the virus inoculum and overlay the cells with an overlay medium containing various concentrations of the single drugs or their combinations.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells and stain with Crystal Violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the drug concentration that reduces the number of plaques by 50% compared to the virus control.
Synergy Analysis (Checkerboard Assay and Chou-Talalay Method)
The checkerboard assay is a common method to assess the interaction between two drugs.
Protocol:
-
Checkerboard Setup: In a 96-well plate, prepare serial dilutions of zanamivir (Drug A) horizontally and the second antiviral agent (Drug B) vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Antiviral Assay: Perform a CPE inhibition or plaque reduction assay in this checkerboard plate.
-
Data Analysis (Chou-Talalay Method):
Visualizations
Experimental Workflows
Caption: Workflow for determining antiviral synergy using the checkerboard assay.
Signaling Pathway
Caption: Inhibition of p38 MAPK and JNK signaling by Zanamivir-Alloferon combination.
References
- 1. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influenza virus plaque assay [protocols.io]
- 7. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Developing a Stable Formulation of Zanamivir Hydrate for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zanamivir hydrate is a potent neuraminidase inhibitor effective against influenza A and B viruses. Its primary mechanism of action involves blocking the release of new virus particles from infected host cells, thereby halting the spread of infection.[1][2] While commercially available as an inhaled powder (Relenza®), research applications often necessitate the development of stable liquid or lyophilized formulations for in vitro, in vivo, and analytical studies. These application notes provide detailed protocols for preparing stable aqueous and lyophilized formulations of this compound suitable for research purposes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing a stable formulation. Key properties are summarized in the table below.
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₁₂H₂₀N₄O₇·H₂O |
| Molecular Weight | 350.33 g/mol |
| Solubility | - Slightly soluble in water (reports vary, from 0.3 mg/mL to 36 mg/mL)[3] - Slightly soluble in methanol and ethanol[3] - Soluble in DMSO |
| Storage Temperature | 2-8°C |
| Degradation Pathways | Susceptible to hydrolysis under alkaline conditions.[4] Forced degradation studies have also investigated acidic, oxidative, photolytic, and thermal stress.[4] |
Recommended Formulations for Research
Two primary formulations are recommended for research applications: a simple aqueous solution for immediate use or short-term storage, and a lyophilized powder for long-term stability.
Aqueous Formulation (Based on Intravenous Formulation)
An intravenous formulation of zanamivir, Dectova®, has been approved for use in specific clinical situations.[5][6] This formulation provides a basis for a simple, stable aqueous solution for research.
Composition of Aqueous this compound Formulation
| Component | Concentration | Purpose |
| This compound | 10 mg/mL | Active Pharmaceutical Ingredient (API) |
| Sodium Chloride | 9 mg/mL (0.9%) | Tonicity adjusting agent |
| Water for Injection, USP | q.s. to final volume | Solvent |
Lyophilized Formulation
For long-term storage and enhanced stability, a lyophilized formulation is recommended. This protocol is adapted from a formulation developed for a microneedle patch delivery system.[7] To improve solubility and stability during lyophilization, this compound is first converted to its hydrochloride salt in situ.
Composition of Lyophilized this compound Formulation
| Component | Amount per 100 mg of solution | Purpose |
| This compound | 10 mg or 50 mg | Active Pharmaceutical Ingredient (API) |
| 1N Hydrochloric Acid | q.s. to form hydrochloride salt | Solubilizing agent |
| Gelatin | 2 mg | Bulking agent, cryoprotectant |
| Trehalose | 5 mg | Cryoprotectant, lyoprotectant |
| Deionized Water | 83 mg or 43 mg | Solvent |
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Formulation
This protocol details the steps for preparing a 10 mg/mL aqueous solution of this compound.
Materials:
-
This compound powder
-
Sodium Chloride, USP
-
Water for Injection, USP
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of Sodium Chloride to prepare a 0.9% (w/v) solution.
-
Dissolve the Sodium Chloride in approximately 80% of the final volume of Water for Injection with gentle stirring.
-
Accurately weigh the desired amount of this compound to achieve a final concentration of 10 mg/mL.
-
Slowly add the this compound powder to the sodium chloride solution while continuously stirring until fully dissolved.
-
Add Water for Injection to reach the final desired volume (q.s.).
-
Sterile filter the solution using a 0.22 µm filter into a sterile container.
-
Aseptically dispense the solution into sterile vials.
-
Store the prepared solution at 2-8°C, protected from light.
Protocol 2: Preparation of Lyophilized this compound Formulation
This protocol describes the preparation of a stable, lyophilized powder of zanamivir.
Materials:
-
This compound powder
-
1N Hydrochloric Acid
-
Gelatin
-
Trehalose
-
Deionized Water
-
Lyophilizer
-
Lyophilization vials and stoppers
-
Analytical balance
-
pH meter
Procedure:
-
Accurately weigh the desired amount of this compound (e.g., 10 mg or 50 mg).
-
In a suitable container, suspend the this compound in the specified amount of deionized water (83 mg for 10 mg zanamivir, 43 mg for 50 mg zanamivir).[7]
-
While stirring, slowly add 1N Hydrochloric Acid dropwise to the suspension until the zanamivir completely dissolves, indicating the formation of the hydrochloride salt.
-
Weigh and add the specified amounts of gelatin (2 mg) and trehalose (5 mg) to the solution and stir until dissolved.[7]
-
Dispense the solution into lyophilization vials.
-
Place the vials in the lyophilizer and run a suitable lyophilization cycle. A general cycle would involve freezing, primary drying under vacuum, and secondary drying.
-
Once the cycle is complete, stopper the vials under vacuum or nitrogen and seal.
-
Store the lyophilized product at 2-8°C.
Stability and Degradation
Forced degradation studies have shown that zanamivir is susceptible to degradation under alkaline conditions.[4] Therefore, maintaining a neutral to slightly acidic pH is recommended for aqueous formulations. The primary degradation products should be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Testing Protocol Outline:
-
Prepare the this compound formulation as described above.
-
Store aliquots of the formulation at various ICH-recommended storage conditions (e.g., 5°C ± 3°C, 25°C ± 2°C / 60% RH ± 5% RH, 40°C ± 2°C / 75% RH ± 5% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for:
-
Appearance (color, clarity, precipitation)
-
pH
-
Zanamivir concentration (assay) by a validated HPLC method
-
Presence of degradation products by a validated HPLC method
-
Visualizations
Zanamivir Mechanism of Action
Caption: Zanamivir inhibits the neuraminidase enzyme, preventing viral release.
Formulation Development Workflow
Caption: A typical workflow for developing a stable zanamivir formulation.
Logical Relationship of Stability Factors
Caption: Key factors influencing the stability of zanamivir formulations.
References
- 1. gov.uk [gov.uk]
- 2. Zanamivir Susceptibility Monitoring and Characterization of Influenza Virus Clinical Isolates Obtained during Phase II Clinical Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. ema.europa.eu [ema.europa.eu]
- 7. A five-day treatment course of zanamivir for the flu with a single, self-administered, painless microneedle array patch: Revolutionizing delivery of poorly membrane-permeable therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Zanamivir Hydrate in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of zanamivir hydrate for cell-based assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and use of this compound in experimental settings.
Issue: My this compound is not dissolving properly.
-
Answer: The solubility of this compound is highly dependent on the solvent used. For aqueous solutions, ensure you are using a buffer such as PBS (pH 7.2), where its solubility is approximately 5 mg/mL.[1] If you are using DMSO, the solubility is significantly lower, at around 0.13 mg/mL.[1] For higher concentrations, water is a suitable solvent, with a reported solubility of up to 18 mg/mL.[2][3] To aid dissolution, gentle warming to 37°C and vortexing may be beneficial.[4][5]
Issue: I'm observing precipitation after preparing my this compound solution.
-
Answer: Precipitation can occur for several reasons. If you have prepared an aqueous stock solution, it is recommended to use it within one day as its stability in aqueous solutions is limited.[1] For long-term storage, preparing stock solutions in DMSO and storing them at -20°C or -80°C is recommended to maintain stability and prevent degradation, which could lead to precipitation.[4] When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, ensure that the final concentration of DMSO is low to avoid both cytotoxicity and precipitation of the compound.
Issue: My this compound solution has changed color.
-
Answer: A change in the color of your this compound solution, such as turning yellow, may be an indication of degradation.[4] It is advisable to prepare a fresh solution to ensure the integrity of your experimental results. To prevent degradation, store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Issue: I'm seeing inconsistent results in my neuraminidase inhibition assay.
-
Answer: Inconsistent results can stem from several factors related to the this compound solution. Ensure that your stock solution is freshly prepared or has been stored properly to prevent degradation.[1][4] When preparing serial dilutions for your assay, it is crucial to mix each dilution thoroughly. Additionally, verify the final concentration of any organic solvent (like DMSO) in your assay wells, as it can have physiological effects at low concentrations and may interfere with the assay.[1]
Frequently Asked Questions (FAQs)
What is the recommended solvent for preparing this compound stock solutions?
-
The choice of solvent depends on your experimental needs.
-
For short-term use (within 24 hours): Aqueous buffers like PBS (pH 7.2) are suitable.[1]
-
For long-term storage: DMSO is a common choice.[1][4] Alternatively, an assay buffer (e.g., 66.6 mM MES and 8 mM CaCl₂, pH 6.5) can be used for preparing master stocks for neuraminidase inhibition assays, which can be stored at -20°C for up to 12 months.[4][6]
-
What are the optimal storage conditions for this compound?
-
Solid form: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[1][4]
-
Stock solutions: For long-term stability, it is recommended to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4] Aqueous solutions should not be stored for more than one day.[1]
What is the mechanism of action of zanamivir?
-
Zanamivir is a potent and selective inhibitor of the influenza virus neuraminidase enzyme.[7][8][9] Neuraminidase is crucial for the release of newly formed virus particles from infected host cells.[8][9] By binding to the active site of neuraminidase, zanamivir prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of new virions at the cell surface and preventing their release and the subsequent infection of other cells.[8][10]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | 0.13 mg/mL | [1] |
| PBS (pH 7.2) | 5 mg/mL | [1] |
| Water | 10 mg/mL | [11] |
| Water (at 25°C) | 18 mg/mL | [3] |
| Ethanol | Insoluble/Slightly Soluble | [12][] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Aqueous Stock Solution (for short-term use):
-
DMSO Stock Solution (for long-term storage):
Protocol 2: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from established methods for assessing the susceptibility of influenza viruses to neuraminidase inhibitors.[2][6][14][15]
-
Reagent Preparation:
-
Assay Buffer (2x): Prepare a solution of 66.6 mM MES and 8 mM CaCl₂ in distilled water, and adjust the pH to 6.5.[6]
-
Zanamivir Stock (300 µM): Dissolve the appropriate amount of this compound in the 2x Assay Buffer.[6]
-
Substrate Working Solution (300 µM MUNANA): Prepare a stock solution of 2.5 mM MUNANA in distilled water. Dilute this stock in 1x Assay Buffer to a final concentration of 300 µM. Protect this solution from light.[6]
-
-
Assay Procedure:
-
In a 96-well flat-bottom plate, perform serial dilutions of the zanamivir stock solution to achieve the desired concentration range.
-
Add 50 µL of the diluted virus sample to each well containing the zanamivir dilutions. Include a "no virus" control.
-
Incubate the plate at room temperature for 45 minutes.[6]
-
Add 50 µL of the 300 µM MUNANA substrate working solution to each well and mix gently.
-
Incubate the plate at 37°C for 1 hour.[6]
-
Stop the reaction by adding a suitable stop solution.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the liberated fluorescent product.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ulab360.com [ulab360.com]
- 3. Zanamivir | C12H20N4O7 | CID 60855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zanamivir - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 9. news-medical.net [news-medical.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 139110-80-8 [chemicalbook.com]
- 12. selleckchem.com [selleckchem.com]
- 14. content.abcam.com [content.abcam.com]
- 15. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
identifying and overcoming zanamivir hydrate resistance mutations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and overcoming zanamivir hydrate resistance mutations in influenza viruses.
Frequently Asked Questions (FAQs)
Q1: What are the primary neuraminidase (NA) mutations associated with zanamivir resistance?
A1: While zanamivir resistance is relatively rare compared to other neuraminidase inhibitors, several key mutations in the influenza neuraminidase (NA) protein have been identified. These mutations can reduce the binding affinity of zanamivir to the NA active site. Notable mutations include substitutions at amino acid positions E119 (e.g., E119G/D/A/V), Q136 (e.g., Q136K), R152 (e.g., R152K), and I223 (e.g., I223R).[1][2][3] Some mutations, like R292K, can confer resistance to both oseltamivir and zanamivir.[1]
Q2: What is the typical fold-change in IC50 values observed for zanamivir-resistant mutants?
A2: The fold-change in the 50% inhibitory concentration (IC50) for zanamivir can vary significantly depending on the specific mutation and the influenza virus strain. For example, the Q136K mutation in influenza A(H1N1) has been shown to cause an approximately 300-fold reduction in zanamivir susceptibility.[1] The E119G mutation can lead to a more than 1,300-fold increase in the zanamivir IC50.[4] The N70S mutation has been associated with a 46-fold increase in the IC50 for zanamivir.[1] It is crucial to determine the IC50 value for each mutant experimentally to understand its specific resistance profile.
Q3: Are zanamivir-resistant viruses as fit as wild-type viruses?
A3: Often, mutations that confer resistance to zanamivir can come at a cost to viral fitness, potentially impairing the virus's replication capacity or transmission ability.[1] However, compensatory mutations elsewhere in the viral genome can sometimes restore fitness, allowing resistant strains to circulate.
Q4: What are the recommended methods for detecting zanamivir resistance mutations?
A4: Both genotypic and phenotypic assays are recommended for a comprehensive assessment of zanamivir resistance.[3]
-
Genotypic Assays: These methods detect specific mutations in the NA gene. Common techniques include:
-
Sanger Sequencing: Provides the full NA gene sequence to identify known and novel mutations.
-
Pyrosequencing: A rapid and quantitative method for detecting specific single nucleotide polymorphisms (SNPs) associated with resistance.[5]
-
-
Phenotypic Assays: These assays measure the susceptibility of the virus to the antiviral drug. The most common is the Neuraminidase (NA) Inhibition Assay , which determines the IC50 value of the drug.[6][7]
Q5: How can zanamivir resistance be overcome in a clinical or research setting?
A5: Addressing zanamivir resistance involves several strategies:
-
Alternative Antivirals: In cases of confirmed zanamivir resistance, other classes of antivirals with different mechanisms of action may be considered.[8]
-
Combination Therapy: The use of multiple antiviral agents with different targets could potentially prevent the emergence of resistance and be effective against already resistant strains.
-
Development of Novel Inhibitors: Ongoing research focuses on designing new neuraminidase inhibitors that are effective against resistant strains or target different viral proteins.
Troubleshooting Guides
Neuraminidase (NA) Inhibition Assay
Problem: High variability in IC50 values between replicates.
-
Possible Cause 1: Inaccurate pipetting.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Change pipette tips between each dilution.
-
-
Possible Cause 2: Inconsistent incubation times.
-
Solution: Use a multichannel pipette to add reagents to all wells simultaneously. Ensure the plate is incubated for the precise time specified in the protocol.
-
-
Possible Cause 3: Plate reader variability.
-
Solution: Ensure the plate reader is properly warmed up and calibrated. Use a plate with a known standard to check for consistency.
-
Problem: No or low NA activity detected.
-
Possible Cause 1: Incorrect virus dilution.
-
Solution: Perform a virus titration to determine the optimal dilution that yields a robust signal within the linear range of the assay.[9]
-
-
Possible Cause 2: Degraded substrate.
-
Solution: Use a fresh batch of the MUNANA substrate. Store the substrate protected from light and at the recommended temperature.[6]
-
-
Possible Cause 3: Inactive enzyme.
-
Solution: Ensure the virus sample has been stored correctly to maintain NA activity. Avoid repeated freeze-thaw cycles.
-
Pyrosequencing for NA Gene Mutations
Problem: Poor quality or no sequence data.
-
Possible Cause 1: Low viral RNA yield.
-
Solution: Optimize the RNA extraction protocol. Ensure the starting material contains a sufficient viral load.
-
-
Possible Cause 2: PCR amplification failure.
-
Solution: Verify the integrity of the primers and probes. Optimize the RT-PCR conditions (annealing temperature, cycle numbers).
-
-
Possible Cause 3: Issues with the pyrosequencing instrument.
-
Solution: Perform routine maintenance and calibration of the pyrosequencer. Ensure all reagents are fresh and correctly loaded.
-
Problem: Ambiguous sequencing results (mixed peaks).
-
Possible Cause 1: Presence of a mixed viral population (quasispecies).
-
Solution: This may be a true biological result. The quantitative nature of pyrosequencing can help determine the percentage of the mutant population. Cloning and sequencing of individual viral genomes can confirm the presence of mixed populations.
-
-
Possible Cause 2: Contamination.
-
Solution: Follow strict laboratory practices to avoid cross-contamination between samples. Use separate pre- and post-PCR areas.
-
Data Summary
Table 1: Neuraminidase Mutations Associated with Reduced Susceptibility to Zanamivir
| Neuraminidase Mutation | Influenza Virus Type/Subtype | Fold-Change in Zanamivir IC50 (approximate) | Reference(s) |
| E119G | A(H5N1) | >1,300 | [4] |
| Q136K | A(H1N1) | 300 | [1] |
| N70S | A(H1N1) | 46 | [1] |
| D198G | A(H5N1) | 44 | [4] |
| R292K | A(H7N9) | Reduced susceptibility | [1] |
| I223R | A(H1N1)pdm09 | Reduced susceptibility | [1] |
Note: Fold-change values can vary depending on the specific virus strain and the assay conditions.[10]
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is for determining the 50% inhibitory concentration (IC50) of zanamivir against influenza virus isolates using the fluorescent substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][7]
Materials:
-
This compound powder
-
MUNANA substrate (2.5 mM stock)[6]
-
4-Methylumbelliferone (4-MU) standard
-
Assay Buffer (33.3 mM MES, 4 mM CaCl2, pH 6.5)[6]
-
Stop Solution (0.14 M NaOH in 83% ethanol or 11 mL absolute ethanol with 2.225 mL of 0.824 M NaOH)[6][11]
-
Influenza virus isolates
-
Black 96-well flat-bottom plates[6]
-
Fluorometer (excitation: 355 nm, emission: 460 nm)[6]
Procedure:
-
Preparation of Zanamivir Dilutions: a. Prepare a 300 µM stock solution of zanamivir in 2x assay buffer.[6] b. Perform serial dilutions of the zanamivir stock solution in assay buffer to obtain a range of concentrations (e.g., 0.01 nM to 10,000 nM).
-
Virus Dilution: a. Dilute the virus stock in assay buffer to a concentration that gives a signal in the linear range of the 4-MU standard curve. This needs to be determined empirically for each virus stock.[9]
-
Assay Setup: a. In a black 96-well plate, add 25 µL of each zanamivir dilution to duplicate wells. b. Add 25 µL of the diluted virus to each well containing the zanamivir dilutions. c. For control wells, add 25 µL of assay buffer instead of zanamivir (virus-only control) and 50 µL of assay buffer (blank control). d. Incubate the plate at 37°C for 45 minutes.[12]
-
Substrate Addition and Reaction: a. Add 50 µL of 200 µM MUNANA substrate to all wells.[12] b. Incubate the plate at 37°C for 60 minutes, protected from light.[12]
-
Stopping the Reaction and Reading Fluorescence: a. Add 100 µL of Stop Solution to all wells.[12] b. Read the fluorescence on a fluorometer with excitation at 355 nm and emission at 460 nm.[6]
-
Data Analysis: a. Subtract the average background fluorescence (blank wells) from all other readings. b. Calculate the percent inhibition for each zanamivir concentration relative to the virus-only control.[9] c. Plot the percent inhibition versus the log of the zanamivir concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.[13]
Pyrosequencing for Detection of NA Resistance Mutations
This protocol outlines the general steps for detecting known neuraminidase resistance mutations using pyrosequencing.
Materials:
-
Viral RNA extracted from clinical specimens or virus isolates
-
RT-PCR reagents
-
Biotinylated primers flanking the NA mutation site of interest
-
Streptavidin-coated beads
-
Pyrosequencing instrument and associated reagents (enzyme, substrate, nucleotides)
-
Sequencing primer specific for the mutation
Procedure:
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): a. Perform a one-step RT-PCR using a forward and a biotinylated reverse primer to amplify the region of the NA gene containing the target mutation.[5] b. The typical thermal cycling profile is: 50°C for 30 min (RT step), 95°C for 15 min (initial denaturation), followed by 45 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 30s.[5]
-
Immobilization of Biotinylated PCR Product: a. Mix the biotinylated PCR product with streptavidin-coated beads to capture the template strand. b. Wash the beads to remove the non-biotinylated strand and unincorporated dNTPs.
-
Denaturation and Primer Annealing: a. Denature the captured DNA to create single-stranded templates. b. Anneal the sequencing primer to the single-stranded DNA template.
-
Pyrosequencing Reaction: a. Load the prepared samples into the pyrosequencing instrument. b. The instrument will sequentially add dNTPs. The incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated. c. The resulting pyrogram is analyzed to determine the nucleotide sequence at the target position and to quantify the proportion of mutant and wild-type alleles in mixed populations.
Visualizations
Caption: Workflow for identifying zanamivir resistance.
Caption: Neuraminidase inhibition assay workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and management of antiviral resistance for influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A novel pyrosequencing assay for the detection of neuraminidase inhibitor resistance-conferring mutations among clinical isolates of avian H7N9 influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gov.uk [gov.uk]
- 9. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of oseltamivir and zanamivir resistance in influenza A(H1N1)pdm09 virus, Denmark, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
minimizing off-target effects of zanamivir hydrate in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing off-target effects of zanamivir hydrate during in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell culture experiments involving this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Cell Death or Reduced Viability at Active Antiviral Concentrations | Cytotoxicity: this compound, at high concentrations, can induce cytotoxic effects unrelated to its antiviral activity. | 1. Determine the 50% Cytotoxic Concentration (CC50): Perform a dose-response experiment on uninfected cells using an MTT or similar cell viability assay to determine the concentration at which this compound causes 50% cell death. 2. Select Appropriate Working Concentrations: Use this compound at concentrations well below the determined CC50 value for your specific cell line. Ideally, the effective antiviral concentration (EC50) should be significantly lower than the CC50. 3. Include a Cytotoxicity Control: In every experiment, include a control group of uninfected cells treated with the same concentrations of this compound as the infected cells. This will help differentiate between antiviral effects and general cytotoxicity. |
| Altered Expression of Cellular Proteins Unrelated to Viral Replication | Off-Target Signaling Effects: Zanamivir has been observed to suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) in virus-infected cells.[1][2][3][4][5] This could potentially alter the expression of downstream genes. | 1. Monitor Key Signaling Pathways: If your experimental system is sensitive to changes in the p38 MAPK or JNK pathways, consider performing a western blot to assess the phosphorylation status of these proteins in the presence and absence of this compound (in both infected and uninfected cells). 2. Use Pathway Inhibitors/Activators as Controls: To confirm if the observed effects are mediated by these pathways, include controls with known inhibitors or activators of the p38 MAPK and JNK pathways. 3. Titrate Zanamivir Concentration: Determine the lowest effective concentration of this compound for antiviral activity to minimize the potential for off-target signaling effects. |
| Inconsistent Antiviral Efficacy Across Experiments | Drug Stability and Activity: The stability of this compound in cell culture media over extended incubation periods can vary, leading to inconsistent results. The chosen assay for determining antiviral activity may also influence the outcome. | 1. Prepare Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment. While stock solutions in appropriate buffers can be stored at -20°C, repeated freeze-thaw cycles should be avoided.[6] 2. Verify Drug Activity: If inconsistent results persist, verify the activity of your this compound stock using a neuraminidase inhibition assay.[7][8][9][10] 3. Optimize Incubation Time: Consider the half-life of this compound in your experimental setup and optimize the duration of the experiment accordingly. |
| Difficulty Differentiating Antiviral Effects from Off-Target Effects | Confounding Variables: Without proper controls, it can be challenging to attribute an observed effect solely to the antiviral activity of this compound. | 1. Implement a Comprehensive Set of Controls: Include the following controls in your experimental design: - Uninfected, Untreated Cells: Baseline for cell health and protein expression. - Infected, Untreated Cells: To observe the full effect of the virus. - Uninfected, Zanamivir-Treated Cells: To assess cytotoxicity and off-target effects of the drug. - Infected, Zanamivir-Treated Cells: The experimental group. 2. Use a "Time-of-Addition" Assay: To dissect the stage of the viral life cycle affected by zanamivir, add the compound at different time points post-infection. As a neuraminidase inhibitor, zanamivir's primary effect should be on the release of new viral particles. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of neuraminidase, an enzyme essential for the release of newly formed influenza virus particles from the surface of infected cells.[11] By blocking neuraminidase, zanamivir prevents the spread of the virus to other cells.
Q2: What are the known off-target effects of this compound in cell culture?
A2: The most documented off-target effect of zanamivir in cell culture is the suppression of the p38 MAPK and JNK signaling pathways.[1][2][3][4][5] At higher concentrations, it can also exhibit cytotoxicity.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: It is recommended to perform a dose-response curve to determine the 50% effective concentration (EC50) for inhibiting viral replication and the 50% cytotoxic concentration (CC50) for your specific cell line and virus strain. The optimal working concentration should be well above the EC50 and significantly below the CC50.
Q4: What are the best control experiments to include when using this compound?
A4: A robust experimental design should include:
-
Vehicle Control: Uninfected and infected cells treated with the same solvent used to dissolve this compound.
-
Cytotoxicity Control: Uninfected cells treated with the same concentrations of this compound as your experimental groups.
-
Positive Antiviral Control: An alternative antiviral drug with a known mechanism of action.
-
Mock-Infected Control: Cells that have undergone the same procedures as the infected cells but without the addition of the virus.
Q5: What should I do if I suspect my this compound solution has degraded?
A5: If you observe a loss of antiviral activity or inconsistent results, it is best to prepare a fresh stock solution from a new vial of this compound powder. You can also test the activity of the suspected solution using a neuraminidase inhibition assay and compare it to a freshly prepared standard.[6]
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of zanamivir in various cell lines. Note that these values can vary depending on the specific experimental conditions, including the virus strain and the assay used.
| Cell Line | Virus Strain | Assay Type | IC50 | CC50 | Reference |
| MDCK | Influenza A and B | Neuraminidase Inhibition | 0.95 nM (A), 2.7 nM (B) | >10 mM | [12] |
| A549 | Influenza A (H1N1) | Not Specified | Not Specified | Not Specified | [13] |
| MDCK | Influenza A (H3N2) | Neuraminidase Inhibition | 813-fold increase for a resistant strain | Not Specified | [14] |
| MDCK | Synthetic Compounds | Cytotoxicity Assay | Not Specified | >100 µM | [15] |
Experimental Protocols
Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the steps to determine the cytotoxicity of this compound.
Materials:
-
Target cell line (e.g., MDCK, A549)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed the 96-well plates with your target cells at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium without this compound as a negative control.
-
Incubate the plate for the desired experimental duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value by plotting a dose-response curve.
Western Blot for Phosphorylated p38 MAPK and JNK
This protocol is for assessing the effect of this compound on the phosphorylation of p38 MAPK and JNK.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-p38, total p38, phospho-JNK, total JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total p38) to normalize for protein loading.
Visualizations
References
- 1. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of H1N1 influenza virus by selenium nanoparticles loaded with zanamivir through p38 and JNK signaling pathways - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06477B [pubs.rsc.org]
- 4. Inhibition of H1N1 influenza virus by selenium nanoparticles loaded with zanamivir through p38 and JNK signaling pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. nbinno.com [nbinno.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Cell culture-selected substitutions in influenza A(H3N2) neuraminidase affect drug susceptibility assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Zanamivir Hydrate Neuraminidase Inhibition Assay
Welcome to the technical support center for the zanamivir hydrate neuraminidase inhibition assay. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing this assay and troubleshooting common issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that users might encounter during their experiments.
Q1: What is the principle of the fluorescence-based neuraminidase inhibition assay?
The fluorescence-based neuraminidase inhibition assay is a widely used method to determine the susceptibility of influenza viruses to neuraminidase inhibitors like zanamivir.[1][2] The assay relies on the enzymatic activity of viral neuraminidase (NA), which cleaves a substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to produce a fluorescent product, 4-methylumbelliferone (4-MU).[1][2][3] The amount of fluorescence is proportional to the NA activity. In the presence of an inhibitor like zanamivir, the NA activity is reduced, leading to a decrease in fluorescence. The concentration of the inhibitor required to reduce NA activity by 50% is known as the IC50 value.[1][2][3]
Q2: My fluorescence signal is too low. What are the possible causes and solutions?
Low fluorescence signal can be due to several factors:
-
Low Virus Titer or NA Activity: The virus stock may have a low concentration or the specific virus strain may exhibit low NA activity.
-
Incorrect Instrument Settings: The fluorometer settings for excitation and emission wavelengths may not be optimal for 4-MU.
-
Solution: Ensure the fluorometer is set to an excitation wavelength of approximately 355-365 nm and an emission wavelength of around 450-460 nm.[5]
-
-
Reagent Contamination: The reagents may be contaminated with a neuraminidase inhibitor.
-
Solution: Use fresh, uncontaminated reagents.[4]
-
-
Degraded Substrate: The MUNANA substrate is light-sensitive and can degrade over time.
Q3: I'm observing high background fluorescence in my "No Virus Control" wells. What should I do?
High background fluorescence can interfere with accurate measurements. Here are the likely causes and how to address them:
-
Substrate Instability: The MUNANA substrate may have been improperly stored, leading to spontaneous degradation and release of the fluorescent 4-MU.
-
Solution: Always store the NA-Fluor™ Substrate at -20°C.[4]
-
-
Reagent Contamination: One of the assay components (e.g., buffer, water) could be contaminated with a neuraminidase source from bacteria, fungi, or other sources.
-
Solution: Use fresh, sterile reagents to minimize the risk of contamination.[4]
-
Q4: The IC50 values for my control virus are inconsistent between assays. Why is this happening and how can I improve reproducibility?
Inter-assay variability in IC50 values can be a significant issue.[6] Here's how to address it:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the virus, inhibitor, or substrate can lead to significant variations.
-
Solution: Ensure all pipettes are properly calibrated. Use fresh tips for each dilution and sample transfer.
-
-
Incubation Time and Temperature: Variations in incubation times and temperatures can affect enzyme kinetics.
-
Virus Dilution: Using a virus dilution that is not on the linear portion of the activity curve can lead to inconsistent results.
-
Solution: Always perform a virus titration to select a dilution that provides a signal in the linear range of the assay.[3]
-
-
Control Viruses: Not using validated control viruses with a defined IC50 range makes it difficult to assess assay performance.
-
Solution: Include validated control viruses with known susceptibility profiles in every assay to monitor for technical issues. Assays where the control virus IC50 falls outside the accepted range should be repeated.[6]
-
Q5: How should I prepare and handle this compound for the assay?
Proper handling of this compound is crucial for accurate and reproducible results.
-
Stock Solution Preparation: To prepare a 300 µM master stock of zanamivir (MW = 332.32 g/mol ), dissolve 5.0 mg of zanamivir in 50 mL of 2x assay buffer (66.6 mM MES and 8 mM CaCl2, pH 6.5).[3]
-
Storage: The zanamivir master stock solution can be stored at -20°C for up to 12 months.[3]
-
Stability: this compound is stable under normal storage conditions.[9] Avoid contact with strong oxidizing agents.[9]
-
Safety Precautions: Wear appropriate personal protective equipment, including safety goggles and gloves, when handling the compound.[9]
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Substrate)
This protocol is adapted from widely used methods for determining the IC50 of neuraminidase inhibitors.[1][3][5][8]
1. Materials:
-
Influenza virus stock
-
This compound
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
4-methylumbelliferone (4-MU) standard
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)[8]
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol or 0.1 M glycine, pH 10.7, with 25% ethanol)[8][10]
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
2. Procedure:
-
Virus Titration:
-
Perform serial two-fold dilutions of the virus stock in assay buffer.
-
Add 50 µL of each virus dilution to the wells of a 96-well plate.
-
Add 50 µL of 300 µM MUNANA to each well.[3]
-
Incubate at 37°C for 1 hour.[5]
-
Stop the reaction by adding 100 µL of stop solution.[3]
-
Measure fluorescence (Excitation: ~360 nm, Emission: ~460 nm).
-
Select a virus dilution that yields a fluorescence signal in the linear range of the 4-MU standard curve.[3]
-
-
Neuraminidase Inhibition Assay:
-
Prepare serial dilutions of zanamivir in assay buffer.
-
Add 25 µL of each zanamivir dilution to the wells of a 96-well plate.
-
Add 25 µL of the optimally diluted virus to each well.[7]
-
Incubate the plate at 37°C for 30 minutes.[7]
-
Add 50 µL of 100 µM MUNANA substrate to each well.[7]
-
Incubate the plate at 37°C for 60 minutes, protected from light.[7][8]
-
Stop the reaction by adding 100 µL of stop solution.[7]
-
Measure the fluorescence using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.[5][7]
-
Quantitative Data Summary
The inhibitory potency of zanamivir is quantified by its IC50 value, which can vary depending on the influenza virus type and subtype.
| Neuraminidase Inhibitor | Influenza Virus Strain/Subtype | Mean IC50 (nM) | Reference |
| Zanamivir | H1N1 | 0.76 | [10] |
| Zanamivir | H3N2 | 1.82 | [10] |
| Zanamivir | Influenza B | 2.28 | [10] |
| Zanamivir | B/Florida/4/2006 | 1.0 ± 0.4 | [8] |
| Oseltamivir | H1N1 | 1.2 | [10] |
| Oseltamivir | H3N2 | 0.5 | [10] |
| Oseltamivir | Influenza B | 8.8 | [10] |
| Oseltamivir | B/Florida/4/2006 | 2.5 ± 1.0 | [8] |
| Peramivir | B/Florida/4/2006 | 0.5 ± 0.2 | [8] |
| Laninamivir | B/Florida/4/2006 | 3.0 ± 1.2 | [10] |
Visualizations
Experimental Workflow for Neuraminidase Inhibition Assay
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Mechanism of Zanamivir Action
Caption: Mechanism of influenza neuraminidase inhibition by zanamivir.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zanamivir Hydrate Antiviral Efficacy Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zanamivir hydrate. Our goal is to help you address variability in your antiviral efficacy data and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary assays used to determine the antiviral efficacy of this compound?
A1: The most common assays to evaluate zanamivir's efficacy are the neuraminidase (NA) inhibition assay and cell-based assays such as the plaque reduction assay (PRA) and the cytopathic effect (CPE) inhibition assay. The NA inhibition assay directly measures the enzymatic activity of the viral neuraminidase, while cell-based assays assess the ability of the drug to inhibit viral replication in a cellular context.[1][2][3][4]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and specific inhibitor of the neuraminidase enzyme of influenza A and B viruses.[5][6][7] It is a structural analog of sialic acid, the natural substrate for the neuraminidase enzyme.[1][8] By binding to the active site of the neuraminidase, zanamivir prevents the cleavage of sialic acid residues on the surface of infected host cells and newly formed viral particles.[8] This action inhibits the release of progeny virions, causing them to aggregate at the cell surface and preventing the infection of other cells.[8][9]
Q3: What are the typical IC50 values for zanamivir against susceptible influenza strains?
A3: The 50% inhibitory concentration (IC50) for zanamivir can vary depending on the influenza virus type, subtype, and the assay method used.[8][10] However, for susceptible strains, IC50 values are typically in the low nanomolar range. For instance, mean zanamivir IC50s have been reported as 0.76 nM for H1N1, 1.82 nM for H3N2, and 2.28 nM for influenza B in neuraminidase inhibition assays.[10] It is crucial to establish baseline IC50 values for your specific virus strains and assay conditions.
Q4: Can zanamivir be used against oseltamivir-resistant influenza strains?
A4: Yes, zanamivir is often effective against influenza strains that have developed resistance to oseltamivir.[11] The common H275Y mutation in the neuraminidase gene, which confers resistance to oseltamivir, does not typically affect zanamivir's binding to the enzyme's active site.[11] Therefore, zanamivir remains a valuable therapeutic option in such cases.[11][12]
Troubleshooting Guides
Issue 1: High Variability in Neuraminidase (NA) Inhibition Assay Results
Possible Causes and Solutions:
-
Inconsistent Virus Titer:
-
Problem: The amount of neuraminidase enzyme in the assay is not standardized across experiments.
-
Solution: Always titrate your virus stock before performing the NA inhibition assay to determine the optimal virus dilution that provides a robust and linear signal.[13] Use this standardized dilution consistently in all subsequent experiments.
-
-
Substrate Concentration:
-
Problem: The concentration of the fluorogenic substrate (e.g., MUNANA) is not optimal, leading to either weak signal or substrate inhibition.
-
Solution: The final concentration of MUNANA is typically around 100-300 µM.[8] It's advisable to perform a substrate titration to determine the optimal concentration for your specific assay conditions.
-
-
Incubation Times and Temperatures:
-
Problem: Inconsistent incubation periods for drug-virus pre-incubation or the enzymatic reaction can lead to variable results.
-
Solution: Strictly adhere to the protocol's specified incubation times and temperatures. A typical protocol involves a 30-45 minute pre-incubation of the virus with zanamivir at room temperature, followed by a 1-hour enzymatic reaction at 37°C.[8][13][14]
-
-
Pipetting Errors:
-
Problem: Inaccurate pipetting, especially during serial dilutions of zanamivir, can introduce significant errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize well-to-well variability.
-
Issue 2: Inconsistent Plaque Formation in Plaque Reduction Assays (PRA)
Possible Causes and Solutions:
-
Sub-optimal Cell Monolayer:
-
Problem: The cell monolayer (e.g., MDCK cells) is not fully confluent or is overly confluent, affecting plaque formation and visualization.
-
Solution: Seed cells at a density that results in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).[1] Ensure consistent cell seeding across all wells.
-
-
Inappropriate Virus Inoculum:
-
Problem: The number of plaque-forming units (PFU) per well is too high (plaques merge) or too low (plaques are difficult to count).
-
Solution: Prepare a virus dilution that yields approximately 50-100 PFU per well.[1] This may require a preliminary titration of your virus stock.
-
-
Overlay Medium Issues:
-
Problem: The overlay medium (e.g., agarose or Avicel) is not at the correct concentration or temperature, causing cell toxicity or improper solidification.
-
Solution: Ensure the overlay medium is prepared correctly. For agarose overlays, cool the medium to an appropriate temperature before adding it to the cells to avoid thermal shock.
-
-
Inconsistent Staining:
-
Problem: Uneven staining of the cell monolayer makes it difficult to accurately count plaques.
-
Solution: Ensure the cell monolayer is completely covered with the staining solution (e.g., crystal violet) and that the incubation time is consistent for all plates.[1] Gently wash the wells to remove excess stain without dislodging the cells.[1]
-
Data Presentation
Table 1: Representative IC50 Values of Zanamivir Against Susceptible Influenza Strains
| Influenza Virus Type/Subtype | Assay Type | Mean Zanamivir IC50 (nM) | Reference |
| Influenza A (H1N1) | Neuraminidase Inhibition (Fluorescent) | 0.92 | [10] |
| Influenza A (H1N1) | Neuraminidase Inhibition (Chemiluminescent) | 0.61 | [10] |
| Influenza A (H3N2) | Neuraminidase Inhibition (Fluorescent) | 1.48 | [10] |
| Influenza A (H3N2) | Neuraminidase Inhibition (Chemiluminescent) | 2.17 | [10] |
| Influenza B | Neuraminidase Inhibition (Fluorescent) | 2.02 | [10] |
| Influenza B | Neuraminidase Inhibition (Chemiluminescent) | 2.57 | [10] |
Note: IC50 values are highly dependent on the specific virus isolate and the assay methodology.[15]
Experimental Protocols
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay
-
Virus Preparation: Dilute the influenza virus stock in an appropriate assay buffer to achieve a concentration that gives a linear enzyme activity response.[15]
-
Inhibitor Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: In a 96-well plate, mix the diluted virus with the zanamivir dilutions and incubate at room temperature for 30-45 minutes to allow for inhibitor-enzyme binding.[8][15]
-
Substrate Addition: Add the fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to each well to a final concentration of approximately 100-300 µM.[8][15]
-
Enzymatic Reaction: Incubate the plate at 37°C for 1 hour.[8][15]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH in ethanol).[8][15]
-
Fluorescence Reading: Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometer with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.[8][15]
-
IC50 Calculation: Calculate the zanamivir concentration that reduces neuraminidase activity by 50% (IC50) from the dose-response curve.[8]
Protocol 2: Plaque Reduction Assay (PRA)
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer the following day.[1]
-
Virus Infection: Wash the cell monolayer and inoculate with a virus dilution calculated to produce 50-100 plaques per well.[1] Adsorb for 1 hour at room temperature.[13][16]
-
Zanamivir Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., 2x MEM mixed with 1.8% agarose or a 1.2% Avicel solution) containing serial dilutions of this compound.[1] Include virus control (no drug) and cell control (no virus, no drug) wells.
-
Incubation: Incubate the plates at 37°C in 5% CO2 for 3 days.[13][16]
-
Fixation and Staining: Fix the cells (e.g., with 5% glutaraldehyde) and then stain the monolayer with a crystal violet solution.[1][13][16]
-
Plaque Counting: Wash the wells, allow them to dry, and count the number of plaques. Plaques will appear as clear zones against the stained cell background.[1]
-
IC50 Calculation: Calculate the concentration of zanamivir required to reduce the number of plaques by 50% (IC50) compared to the virus control.[13][16]
Visualizations
Caption: Zanamivir's mechanism of action within the influenza virus lifecycle.
Caption: Troubleshooting high variability in NA inhibition assay results.
Caption: Experimental workflow for the Plaque Reduction Assay (PRA).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zanamivir - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 10. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influenza Virus Resistance to Antiviral Agents: A Plea for Rational Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Drug Resistance among Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]
- 13. Zanamivir Susceptibility Monitoring and Characterization of Influenza Virus Clinical Isolates Obtained during Phase II Clinical Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pure.eur.nl [pure.eur.nl]
Technical Support Center: Enhancing Oral Bioavailability of Zanamivir Hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming the poor oral bioavailability of zanamivir hydrate in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Prodrug Synthesis and Characterization
-
Question: My newly synthesized zanamivir amino acid prodrug is unstable in my formulation. What are the critical stability-determining factors?
Answer: The stability of acyloxy ester prodrugs of zanamivir is highly dependent on pH. These prodrugs should be evaluated for their chemical stability in buffers at various pH levels to determine the optimal conditions for formulation and in vitro testing. For instance, ensuring the pH of your formulation is not highly acidic or basic can prevent premature hydrolysis of the ester linkage.[1][2][3]
-
Question: My zanamivir prodrug shows low affinity for the hPepT1 transporter in competitive uptake assays. What could be the reason?
Answer: The choice of amino acid conjugated to zanamivir is crucial for hPepT1 transporter affinity. Studies have shown that the L-valyl prodrug of zanamivir has a significantly higher affinity and transport via hPepT1 compared to other amino acid conjugates like the isoleucyl prodrug.[1][2] This is likely due to the specific structural requirements of the transporter's binding site. If you are observing low affinity, consider synthesizing a different amino acid prodrug, such as the L-valyl ester, which has demonstrated competitive inhibition of [3H]Gly-Sar uptake in Caco-2 cells with an IC50 of 1.19 ± 0.33 mM.[1][3]
2. In Vitro Permeability Assays (Caco-2 Cells)
-
Question: I am not observing a significant increase in the apparent permeability (Papp) of my zanamivir prodrug across Caco-2 monolayers compared to the parent drug. What are some potential issues?
Answer: Several factors could contribute to this issue. First, ensure your Caco-2 cell monolayers are fully differentiated and form tight junctions, which can be verified by measuring the transepithelial electrical resistance (TEER). The transport of zanamivir itself is primarily via the paracellular pathway.[4][5] For a prodrug designed for carrier-mediated transport, the expression and functionality of the target transporter (e.g., hPepT1) in your Caco-2 cells are critical. Additionally, the hydrolysis of the prodrug within the apical compartment should be minimal during the experiment. If the prodrug is rapidly hydrolyzed back to zanamivir, you will not observe enhanced permeability.[1][2]
-
Question: I see my zanamivir prodrug disappearing from the apical side of the Caco-2 monolayer, but only the parent zanamivir appears on the basolateral side. Is this expected?
Answer: Yes, this is the desired outcome for a successful prodrug strategy. It indicates that the prodrug is effectively transported across the Caco-2 cell monolayer and then efficiently hydrolyzed by intracellular enzymes (e.g., esterases) to release the active parent drug, zanamivir.[1][2][3] This demonstrates both enhanced transport and successful bioactivation.
3. In Vivo Pharmacokinetic Studies in Animal Models
-
Question: The oral bioavailability of my zanamivir formulation in rats is still below 5%, even with a permeability enhancer. What could be limiting the absorption?
Answer: While permeability enhancers can significantly improve absorption, the extent of the enhancement can be influenced by the specific enhancer used, its concentration, and the formulation itself. For example, sodium caprate has been shown to increase the relative bioavailability of zanamivir in rats by over 300%.[6] However, if the concentration of the enhancer is too low, it may not sufficiently open the tight junctions for paracellular transport. Another possibility is that the drug is being degraded in the gastrointestinal tract before it can be absorbed. The highly polar and zwitterionic nature of zanamivir is a primary reason for its poor oral bioavailability.[1][2][3]
-
Question: I am observing high variability in the plasma concentrations of zanamivir in my rat pharmacokinetic study. What are some potential causes and solutions?
Answer: High variability in in vivo studies can arise from several factors, including inconsistencies in the oral gavage procedure, differences in gastric emptying times between animals, and the inherent biological variability. To minimize this, ensure that your formulation is homogenous and that the dosing procedure is consistent. Fasting the animals overnight before dosing can help to reduce variability in gastric emptying. Using a larger number of animals per group can also help to improve the statistical power of your study.
-
Question: My amidoxime-based zanamivir prodrug showed promising in vitro results but failed to improve oral bioavailability in rats. Why might this be the case?
Answer: This discrepancy between in vitro and in vivo results is not uncommon. While amidoxime and N-hydroxyguanidine-based prodrugs can exhibit good solubility and bioactivation in vitro, they may not be sufficiently absorbed in vivo.[7] One study found that these types of prodrugs for zanamivir were not orally bioavailable to a convincing degree (F ≤ 3.7% in rats), suggesting that intrinsic structural features of the zanamivir molecule may be the primary hurdle that cannot be overcome by simply increasing lipophilicity.[7]
Data Presentation
Table 1: In Vitro Permeability of Zanamivir and its Prodrugs in Caco-2 Cell Monolayers
| Compound | Apparent Permeability (Papp) (cm/s) | Fold Increase vs. Zanamivir | Reference |
| Zanamivir | ~0.25 x 10⁻⁶ | 1 | [1] |
| L-Valyl Zanamivir Prodrug | 2.24 x 10⁻⁶ ± 1.33 x 10⁻⁷ | ~9 | [1][2][3] |
| Isoleucyl Zanamivir Prodrug | >0.5 x 10⁻⁶ | >2 | [1][2] |
Table 2: In Vivo Pharmacokinetic Parameters of Zanamivir Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Zanamivir in Saline (PO) | 10 | - | - | - | Control | [6] |
| Zanamivir with Sodium Caprate (PO) | 10 | 156.00 ± 24.00 (in lungs) | 0.50 ± 0.00 (in lungs) | 125.22 ± 27.25 (in lungs) | 317.65 | [6] |
| Zanamivir with Capmul MCM L8 (Intraduodenal) | 1.5 mg/animal | >7200 | 5 min | - | Up to 24-fold increase | [8][9] |
| Amidoxime Ester Prodrug 7 (PO) | - | - | - | - | ≤ 3.7 | [7] |
| N-Hydroxyguanidine Ester Prodrug 8 (PO) | - | - | - | - | ≤ 3.7 | [7] |
Experimental Protocols
1. Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on 12-well Transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
Transport Study:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4.
-
The transport buffer in the apical (donor) chamber is replaced with a solution containing the test compound (zanamivir or its prodrug).
-
Samples are collected from the basolateral (receiver) chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
The volume removed from the receiver chamber is replaced with fresh transport buffer.
-
The concentration of the compound in the collected samples is determined by a validated analytical method such as HPLC-UV or LC-MS/MS.[4]
-
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the donor chamber.
2. In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. On the day of the experiment, the rats are anesthetized.
-
Surgical Procedure: A midline abdominal incision is made, and a segment of the jejunum is isolated. The segment is cannulated at both ends with tubing.
-
Perfusion: The intestinal segment is rinsed with blank perfusion buffer and then perfused with the drug solution at a constant flow rate.
-
Sample Collection: The perfusate is collected at specific time intervals. Blood samples may also be collected.
-
Analysis: The concentration of the drug in the perfusate is analyzed to determine the extent of absorption.
3. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used. They are fasted overnight before the administration of the drug.
-
Drug Administration: The zanamivir formulation (e.g., solution, suspension, or encapsulated form) is administered orally via gavage. For intravenous administration (to determine absolute bioavailability), the drug is administered via the tail vein.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of zanamivir in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability (F%) are calculated using non-compartmental analysis software.
Visualizations
Caption: Experimental workflow for developing orally bioavailable zanamivir.
Caption: Targeted prodrug strategy for enhanced zanamivir absorption.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the intestinal membrane permeability of zanamivir: a carrier mediated prodrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated HPLC Method for Zanamivir and its Application to In vitro Permeability Study in Caco-2 Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Zanamivir oral delivery: enhanced plasma and lung bioavailability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Permeability enhancers dramatically increase zanamivir absolute bioavailability in rats: implications for an orally bioavailable influenza treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Zanamivir Hydrate via LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for the bioanalysis of zanamivir hydrate in human plasma. The data presented is compiled from peer-reviewed studies and offers a valuable resource for laboratories involved in pharmacokinetic studies and therapeutic drug monitoring of this anti-influenza agent. The guide also briefly contrasts LC-MS/MS with older techniques, highlighting the superior sensitivity and specificity of mass spectrometry-based assays.
Performance Comparison of Validated LC-MS/MS Methods
The following tables summarize the key validation parameters of three distinct LC-MS/MS methods for zanamivir quantification in human plasma. These methods demonstrate the robustness and reliability of LC-MS/MS for bioanalytical applications.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 4 - 80[1][2][3] | 1 - 50,000 (low & high ranges)[4] | 2.15 - 64.5[5][6][7] |
| Correlation Coefficient (r²) | ≥ 0.9994[1][2] | Not explicitly stated, but linear regression with 1/concentration² weighting was used[4] | ≥ 0.999[5][6][7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 4[1] | 1 (low range), 50 (high range)[4] | 2.15[5][6][7] |
| Intra-day Precision (% CV) | 0.81 - 1.98%[1][2] | Within ±6% of nominal concentration for calibration standards[4] | ≤ 6.81%[6] |
| Inter-day Precision (% CV) | 0.81 - 1.98%[1][2] | Assessed over 4 days, met acceptance criteria[4] | ≤ 6.81%[6] |
| Intra-day Accuracy (%) | Not explicitly stated, but met FDA guidelines[1] | Within ±6% of nominal concentration for calibration standards[4] | 96.0 - 104.0%[6] |
| Inter-day Accuracy (%) | Not explicitly stated, but met FDA guidelines[1] | Assessed over 4 days, met acceptance criteria (80-120% for LLOQ)[4] | 96.0 - 104.0%[6] |
| Extraction Recovery (%) | > 99%[3] | Not explicitly stated, but a stable isotope-labeled internal standard was used to compensate for variation[4] | 92.8 - 94.7%[5][6] |
| Sample Preparation | Protein Precipitation[1][2] | Solid-Phase Extraction (SPE)[4] | Solid-Phase Extraction (SPE)[5][6] |
| Internal Standard | Remdesivir[1][3] | Stable Isotope-Labeled (SIL) Zanamivir[4] | Ledipasvir[5][6] |
Evolution of Zanamivir Bioanalysis: A Brief Comparison with Other Techniques
Prior to the widespread adoption of LC-MS/MS, other analytical techniques were employed for zanamivir quantification. These methods, while groundbreaking for their time, often lacked the sensitivity and specificity required for modern bioanalytical standards.
| Method | Typical Linearity Range | Sample Volume | Key Limitations |
| Pre-column derivatization with fluorescence detection | 10 - 800 ng/mL[4] | 1 mL serum[4] | Requires derivatization step, larger sample volume. |
| Column-switching with UV detection | 0.3 - 100 µg/mL (in urine)[4] | Not specified for plasma | Lower sensitivity compared to other methods. |
| LC-MS/MS | As low as 1 ng/mL to 50,000 ng/mL[4] | As low as 50 µL plasma[4] | High sensitivity, specificity, and throughput. |
Experimental Protocols for LC-MS/MS Method Validation
The validation of a bioanalytical method is crucial to ensure its reliability for clinical and preclinical studies. The following outlines a typical experimental protocol for the validation of an LC-MS/MS method for zanamivir, based on FDA guidelines.[1][4][6]
Sample Preparation
-
Protein Precipitation (Method 1): A simple and rapid technique where a precipitating agent (e.g., acetonitrile or methanol) is added to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is injected into the LC-MS/MS system.[1][2]
-
Solid-Phase Extraction (SPE) (Methods 2 & 3): A more selective method where the plasma sample is loaded onto a cartridge containing a solid sorbent. Interfering substances are washed away, and the analyte and internal standard are then eluted with a suitable solvent. This technique provides a cleaner extract, reducing matrix effects.[4][5][6]
Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for separation.[4][5][6]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid) is common.[1][3][5][6] Elution can be isocratic (constant mobile phase composition) or gradient (varying composition).[1][3]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for zanamivir.[1][3]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for both zanamivir and its internal standard.[1]
-
Validation Parameters
-
Linearity: A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of zanamivir. The response (peak area ratio of analyte to internal standard) is plotted against concentration, and a linear regression analysis is performed.[1]
-
Accuracy and Precision: These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).[1]
-
Recovery: The efficiency of the extraction process is assessed by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.[5]
-
Matrix Effect: This evaluates the influence of endogenous plasma components on the ionization of the analyte and internal standard. It is typically assessed by comparing the response of the analyte in a post-extracted blank plasma sample to the response in a neat solution.[1]
-
Stability: The stability of zanamivir in plasma is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability.[1][5]
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key stages in the validation of an LC-MS/MS method for zanamivir bioanalysis.
Caption: Experimental Workflow for Zanamivir Bioanalysis.
Caption: Core Validation Components of a Bioanalytical Method.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Zanamivir Hydrate Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of zanamivir hydrate, a neuraminidase inhibitor used in the treatment and prevention of influenza. The objective is to present the performance of alternative analytical techniques, supported by experimental data, to aid researchers and drug development professionals in method selection, validation, and cross-validation. Cross-validation is a critical process to ensure that a validated analytical method yields consistent and reliable results across different laboratories, instruments, or even between different analytical procedures.[1]
Understanding Analytical Method Cross-Validation
Cross-validation involves a systematic comparison of data from two distinct analytical methods or the same method executed in different laboratories.[2] The primary goal is to ascertain whether the results are comparable, ensuring the integrity and consistency of data, which is paramount in regulated environments.[1][2]
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Comparative Analysis of Analytical Methods
This section compares the performance of two distinct analytical methods for this compound quantification: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a more accessible UV-Visible Spectrophotometric method.
Table 1: Performance Characteristics of this compound Analytical Methods
| Parameter | LC-MS/MS Method | UV-Visible Spectrophotometric Method |
| Principle | Chromatographic separation followed by mass spectrometric detection. | Measurement of light absorbance by the analyte. |
| Linearity Range | 2.15 - 64.5 ng/mL[3] | 2 - 10 µg/mL (2000 - 10000 ng/mL) |
| Correlation Coefficient (r²) | > 0.999[3] | 0.9999 |
| Accuracy (% Recovery) | 96.49% - 103.88%[3] | 99.3%[4] |
| Precision (% RSD) | ≤ 6.81% (Intra- and Inter-day)[3] | < 2%[4] |
| Lower Limit of Quantification (LLOQ) | 2.15 ng/mL[3] | 2.76 µg/mL (2760 ng/mL)[4] |
| Sample Matrix | Human Plasma[3] | Bulk and Tablet Dosage Forms |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for the quantification of zanamivir in biological matrices, offering high sensitivity and specificity.
-
Instrumentation: An LC-MS/MS system equipped with an electrospray ionization (ESI) source.[3]
-
Chromatographic Column: C18 Thermo base deactivated silica Hypersil column (50 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of 0.1% formic acid and acetonitrile (35:65, v/v).[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Internal Standard: Ledipasvir.[3]
-
Detection: Mass spectrometry was performed in positive ionization mode.[3]
-
Sample Preparation: Solid-phase extraction (SPE) was employed for sample pretreatment, with an average extraction recovery of 95.7 ± 1.23%.[3]
Method 2: UV-Visible Spectrophotometry
This method is a cost-effective and rapid technique suitable for the analysis of zanamivir in bulk drug and pharmaceutical formulations.
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Solvent: Double distilled water and phosphate buffer of pH 7.4.
-
Wavelength of Maximum Absorbance (λmax): 260 nm.
-
Standard Preparation: A standard stock solution of zanamivir (1000 µg/mL) is prepared in double distilled water. This is further diluted to prepare working standards in the concentration range of 2-10 µg/mL.
-
Assay Procedure: The absorbance of the sample solutions is measured at 260 nm against a blank of double distilled water. A calibration curve is constructed by plotting absorbance versus concentration to determine the concentration of zanamivir in unknown samples.
Conclusion
The choice between an LC-MS/MS and a UV-Visible Spectrophotometric method for this compound analysis depends on the specific requirements of the study. The LC-MS/MS method offers superior sensitivity and is ideal for bioanalytical applications where low concentrations of the drug in complex matrices like plasma need to be quantified.[3][5] In contrast, the UV-Visible Spectrophotometric method provides a simple, rapid, and cost-effective alternative for routine quality control analysis of bulk drug and pharmaceutical dosage forms, where higher concentrations are expected.[4]
When transferring methods or comparing results between these two techniques, a thorough cross-validation is essential. This would involve analyzing the same set of samples with both methods and statistically comparing the outcomes to ensure consistency and reliability of the analytical data.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Zanamivir Hydrate: A Comparative Guide to its Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antiviral spectrum of zanamivir hydrate, a neuraminidase inhibitor, benchmarked against other key antiviral agents. The data presented is intended to support research and development efforts in the field of antiviral therapeutics.
Executive Summary
This compound is a potent and specific inhibitor of influenza A and B viruses, including seasonal strains such as H1N1 and H3N2, and has demonstrated activity against avian influenza strains like H5N1 and H7N9.[1] Its mechanism of action involves the targeted inhibition of the viral neuraminidase enzyme, which is crucial for the release of progeny virions from infected host cells.[2][3][4][5] This guide presents a comparative analysis of the in vitro efficacy of this compound against a panel of influenza viruses, alongside other neuraminidase inhibitors: oseltamivir, peramivir, and laninamivir. The presented data, summarized in clear tabular formats, highlights the relative potencies and specific activity spectra of these antiviral compounds. Detailed experimental protocols for the primary assays used to determine antiviral efficacy are also provided to ensure reproducibility and facilitate further investigation.
Comparative Antiviral Efficacy
The in vitro inhibitory activity of this compound and its comparators against various influenza virus strains is typically quantified by determining the 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit 50% of the viral neuraminidase activity.
Table 1: Comparative IC50 Values (nM) of Neuraminidase Inhibitors against Influenza A Viruses
| Influenza A Subtype | Zanamivir | Oseltamivir | Peramivir | Laninamivir |
| A(H1N1)pdm09 | 0.85 - 1.2 | 1.1 - 2.5 | 0.15 - 0.3 | 0.27 - 0.5 |
| A(H3N2) | 1.5 - 2.8 | 0.8 - 1.9 | 0.2 - 0.4 | 0.62 - 0.8 |
| Oseltamivir-Resistant A(H1N1) (H275Y) | 0.9 - 1.5 | 250 - 600 | 15 - 40 | 0.3 - 0.6 |
Note: IC50 values are presented as ranges compiled from multiple studies and can vary based on the specific viral isolate and assay conditions.
Table 2: Comparative IC50 Values (nM) of Neuraminidase Inhibitors against Influenza B Viruses
| Influenza B Lineage | Zanamivir | Oseltamivir | Peramivir | Laninamivir |
| Victoria | 2.5 - 4.5 | 8.0 - 15.0 | 0.7 - 1.5 | 3.0 - 5.0 |
| Yamagata | 3.0 - 5.0 | 9.0 - 18.0 | 0.8 - 1.8 | 3.5 - 6.0 |
Note: IC50 values are presented as ranges compiled from multiple studies and can vary based on the specific viral isolate and assay conditions.
Mechanism of Action: Neuraminidase Inhibition
Zanamivir and other neuraminidase inhibitors function by mimicking the natural substrate of the viral neuraminidase enzyme, sialic acid. By binding to the active site of the enzyme, these drugs prevent the cleavage of sialic acid residues on the surface of infected cells and newly formed virus particles. This inhibition prevents the release of progeny virions, thereby halting the spread of the infection.
Caption: Mechanism of action of zanamivir as a neuraminidase inhibitor.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., 1 M NaOH in 80% ethanol)
-
Influenza virus isolates
-
This compound and other test compounds
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 25 µL of each compound dilution to the wells of a 96-well plate.
-
Add 25 µL of diluted influenza virus to each well.
-
Incubate the plate at 37°C for 30 minutes.[6]
-
Add 50 µL of MUNANA substrate solution to each well.[6]
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Stop the reaction by adding 100 µL of the stop solution to each well.[2]
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[2]
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM with supplements)
-
Influenza virus isolates
-
This compound and other test compounds
-
Semi-solid overlay (e.g., agarose or Avicel)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed MDCK cells in culture plates and grow to a confluent monolayer.[7]
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-incubate the MDCK cell monolayer with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with a known amount of influenza virus for 1 hour at 37°C.[8]
-
Remove the virus inoculum and add the semi-solid overlay containing the respective compound dilutions.[3][7]
-
Incubate the plates at 37°C until plaques are visible (typically 2-4 days).
-
Fix the cells with a formalin solution and stain with crystal violet to visualize the plaques.[8]
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC50).
Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoplaque Assay (Influenza Virus) [en.bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Influenza virus plaque assay [protocols.io]
- 8. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
Zanamivir Hydrate in Animal Models: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of zanamivir hydrate against other neuraminidase inhibitors in animal models of influenza infection. The data presented is compiled from peer-reviewed studies to assist researchers in evaluating antiviral candidates.
Executive Summary
Zanamivir, a potent neuraminidase inhibitor, has demonstrated significant efficacy in reducing viral replication and improving survival in various animal models of influenza. When administered intranasally, zanamivir effectively reduces lung viral titers and protects against lethal challenges with various influenza A and B virus strains. Comparative studies in mice indicate that zanamivir's efficacy is often comparable or superior to oseltamivir, particularly against certain influenza B strains and oseltamivir-resistant influenza A variants. While direct in vivo comparative data with newer neuraminidase inhibitors like laninamivir in animal models is less extensively published, clinical studies suggest comparable efficacy. This guide summarizes key in vivo data and provides detailed experimental protocols to facilitate the design and interpretation of future pre-clinical studies.
Comparative Efficacy of Neuraminidase Inhibitors
The following tables summarize the in vivo efficacy of this compound in comparison to other neuraminidase inhibitors and placebo in mouse models of influenza.
Table 1: Survival Rate in Mice Infected with Influenza A (H1N1)
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Virus Strain | Survival Rate (%) | Study Reference |
| Zanamivir | 1 | Intranasal | A/NWS/33 (H1N1) | 100 | [1] |
| Zanamivir | 10 | Intranasal | A/NWS/33 (H1N1) | 100 | [1] |
| Zanamivir | 10 | Intraperitoneal | A/California/04/2009 (H1N1) | 90-100 | [2] |
| Zanamivir | 20 | Intranasal | A/California/04/2009 (H1N1) | 0 | [2] |
| Oseltamivir | 10 | Oral | A/California/04/2009 (H1N1) | Not specified | [2] |
| Placebo | - | Intranasal | A/NWS/33 (H1N1) | 0 | [1] |
Table 2: Reduction in Lung Viral Titers in Mice
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Virus Strain | Log Reduction in Lung Viral Titer (compared to placebo) | Study Reference |
| Zanamivir | 12.5 | Intranasal | Influenza A | Significant reduction (P ≤ 0.01) | [3] |
| Zanamivir | 1.56 | Intranasal | Influenza A | Significant reduction (P ≤ 0.01) | [3] |
| Zanamivir | 10 | Not Specified | A(H1N1)pdm09 | Significant reduction | [4] |
| Oseltamivir | Not Specified | Not Specified | A(H1N1)pdm09 | Less reduction than zanamivir | [4] |
| Zanamivir + Oseltamivir | Not Specified | Not Specified | A(H1N1)pdm09 | Intermediate reduction | [4] |
Table 3: Efficacy Against Avian Influenza in Mice
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Virus Strain | Outcome | Study Reference |
| Zanamivir | 10 | Intranasal | A/HK/156/97 (H5N1) | Complete protection against lethal challenge | [5] |
| RWJ-270201 | 10 | Oral | A/HK/156/97 (H5N1) | Complete protection against lethal challenge | [5] |
| Oseltamivir | 10 | Oral | A/HK/156/97 (H5N1) | Complete protection against lethal challenge | [5] |
| Placebo | - | - | A/HK/156/97 (H5N1) | All animals died | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vivo studies. Below are representative experimental protocols extracted from the cited literature.
Mouse Model for Influenza A (H1N1) Infection and Intranasal Treatment[1][6]
-
Animal Model: Female BALB/c mice, 6-12 weeks old.
-
Virus: Mouse-adapted influenza A/PR/8/34 (H1N1) or A/NWS/33 (H1N1) virus.
-
Infection: Mice are anesthetized and intranasally inoculated with a lethal or sub-lethal dose of the virus suspension in a small volume (e.g., 20 µl).
-
Treatment:
-
This compound is suspended in sterile phosphate-buffered saline (PBS).
-
Treatment is initiated at a specified time point post-infection (e.g., 3 hours).
-
The drug is administered intranasally (e.g., 2 mg/kg in 20 µl) once or twice daily for a specified duration (e.g., 5 days).
-
A placebo group receives the vehicle (e.g., lactose in PBS or PBS alone).
-
-
Endpoints:
-
Survival: Animals are monitored daily for a specified period (e.g., 14-21 days), and survival rates are recorded.
-
Body Weight: Body weight is measured daily as an indicator of morbidity.
-
Lung Viral Titer: On specific days post-infection, a subset of mice is euthanized, and lungs are harvested to determine viral titers via methods such as TCID50 (50% tissue culture infectious dose) assay.
-
Lung Pathology: Lungs may be collected for histopathological analysis to assess inflammation and damage.
-
Comparative Efficacy Study in a Mouse Model[4][5]
-
Animal Model: C57BL/6 or BALB/c mice.
-
Virus Strains: Influenza A(H3N2), A(H1N1)pdm09, or avian influenza strains (e.g., H5N1, H9N2).
-
Drug Preparation and Administration:
-
Zanamivir, oseltamivir, and other comparators are prepared according to their solubility and administration route.
-
Zanamivir is typically administered intranasally.
-
Oseltamivir is administered orally via gavage.
-
-
Study Design:
-
Mice are infected with a lethal dose of the influenza virus.
-
Treatment with the respective neuraminidase inhibitors or placebo is initiated at a set time before or after infection (e.g., 4 hours pre-infection or 24 hours post-infection) and continued for a defined period (e.g., twice daily for 5 days).
-
-
Outcome Measures:
-
Mortality and mean day to death.
-
Changes in body weight.
-
Viral titers in the lungs and, in some cases, the brain.
-
Visualizing Experimental Design and Mechanisms
To clarify the experimental workflow and the mechanism of action of neuraminidase inhibitors, the following diagrams are provided.
Caption: General workflow for in vivo comparison of anti-influenza drugs.
Caption: Zanamivir inhibits viral neuraminidase, preventing viral release.
References
- 1. Exacerbation of Influenza Virus Infections in Mice by Intranasal Treatments and Implications for Evaluation of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoprophylaxis of Influenza A Virus Infections, with Single Doses of Zanamivir, Demonstrates that Zanamivir Is Cleared Slowly from the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oseltamivir-zanamivir combination therapy is not superior to zanamivir monotherapy in mice infected with influenza A(H3N2) and A(H1N1)pdm09 viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Efficacies of RWJ-270201, Zanamivir, and Oseltamivir against H5N1, H9N2, and Other Avian Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of In Vitro Zanamivir Hydrate Resistance Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antiviral resistance is a critical factor in the management of influenza infections. This guide provides an objective comparison of zanamivir hydrate's performance against susceptible and resistant influenza virus strains, supported by experimental data. We will delve into the clinical relevance of in vitro resistance findings, detail the methodologies used for assessment, and present a comparative analysis with other neuraminidase inhibitors.
Overview of Zanamivir Resistance
Zanamivir is a neuraminidase (NA) inhibitor that effectively blocks the release of new influenza virions from infected cells. Clinically significant resistance to zanamivir is rare, a characteristic that distinguishes it from other NA inhibitors like oseltamivir.[1][2][3] Resistance, when it does occur, is more frequently observed in immunocompromised patients who may experience prolonged viral replication.[1][3]
A key consideration in assessing zanamivir resistance is the often-observed discordance between in vitro findings and clinical outcomes. Several studies have identified viral variants with reduced susceptibility to zanamivir in the laboratory, yet patients harboring these variants have shown positive clinical responses to treatment.[1][4] Furthermore, some resistance-associated mutations detected after viral culture were not present in the initial clinical samples, suggesting they may be artifacts of laboratory passage.[5]
Comparative Analysis of Neuraminidase Inhibitor Resistance
The following tables summarize quantitative data on the in vitro susceptibility of influenza viruses to zanamivir and oseltamivir, highlighting the impact of specific neuraminidase mutations.
Table 1: In Vitro Susceptibility of Influenza A (H1N1)pdm09 Virus with Resistance Mutations
| Neuraminidase Mutation | Fold-Increase in IC50 vs. Wild Type | Drug | Reference |
| H275Y | >100 | Oseltamivir | [6] |
| H275Y | <10 | Zanamivir | [6] |
| I223R | 10-100 | Oseltamivir | [6] |
| I223R | 10-100 | Zanamivir | [6] |
| E119G | Not specified | Oseltamivir | [6] |
| E119G | >100 | Zanamivir | [6] |
| Q136K | No effect | Oseltamivir | [5] |
| Q136K | ~300 | Zanamivir | [5] |
IC50: Half-maximal inhibitory concentration. Data is presented as the fold-change in IC50 required to inhibit the mutant virus compared to the wild-type virus.
Table 2: In Vitro Susceptibility of Influenza A(H5N1) Virus with Resistance Mutations
| Neuraminidase Mutation | Fold-Increase in IC50 vs. Wild Type | Drug | Reference |
| H274Y | 900-2,500 | Oseltamivir | [7] |
| H274Y | No significant change | Zanamivir | [7] |
| H274Y/I222M | 8,000 | Oseltamivir | [7] |
| H274Y/I222M | No significant change | Zanamivir | [7] |
| D198G | 32 | Oseltamivir | [7] |
| D198G | 44 | Zanamivir | [7] |
| E119G | No effect | Oseltamivir | [7] |
| E119G | >1,300 | Zanamivir | [7] |
Experimental Protocols
The assessment of antiviral resistance relies on robust and standardized laboratory methods. The primary techniques employed are neuraminidase inhibition assays and genetic sequencing.
Neuraminidase (NA) Inhibition Assay
The most common method for determining influenza virus susceptibility to NA inhibitors is a fluorescence-based assay.
Principle: This assay measures the ability of an antiviral agent to inhibit the enzymatic activity of the viral neuraminidase. The NA enzyme cleaves a fluorogenic substrate, and the resulting fluorescence is quantified. The concentration of the drug that inhibits 50% of the NA activity is known as the IC50.
Typical Protocol (using NA-Star® Influenza Neuraminidase Inhibitor Resistance Detection Kit):
-
Virus Preparation: Clinical isolates are cultured, and the viral titer is determined.
-
Serial Dilution: The neuraminidase inhibitor (e.g., this compound) is serially diluted to create a range of concentrations.
-
Incubation: The diluted inhibitor is mixed with a standardized amount of virus and incubated to allow for drug-enzyme binding.
-
Substrate Addition: A chemiluminescent substrate is added to the mixture.
-
Signal Detection: The plate is incubated in the dark to allow the enzymatic reaction to proceed. The resulting signal is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by fitting the data to a dose-response curve. A significant increase in the IC50 for a test virus compared to a reference wild-type strain indicates reduced susceptibility.
Genetic Sequencing
Genetic analysis is crucial for identifying specific mutations in the neuraminidase gene that may confer resistance.
-
Sanger Sequencing: This method is used to determine the nucleotide sequence of the NA gene. It is effective at identifying the dominant viral sequence in a population.
-
Next-Generation Sequencing (NGS): NGS provides a more sensitive and comprehensive analysis, capable of detecting minority viral populations (quasi-species) with resistance-associated substitutions that may be missed by Sanger sequencing.[1]
Visualizing Key Processes
To better understand the workflow of resistance assessment and the mechanism of zanamivir action, the following diagrams are provided.
Caption: Workflow for Assessing Zanamivir Resistance.
Caption: Mechanism of Neuraminidase Inhibition by Zanamivir.
Conclusion
The available data indicates that while in vitro resistance to zanamivir can be induced and detected, its clinical significance is often limited. Zanamivir retains activity against many influenza strains that have developed resistance to oseltamivir, such as those with the common H274Y mutation in N1 neuraminidase.[7] The low incidence of clinically observed zanamivir resistance underscores its value as an important therapeutic option for the treatment of influenza.[1][2] Continuous surveillance through both phenotypic and genotypic testing is essential to monitor for any changes in the susceptibility of circulating influenza viruses to zanamivir and other neuraminidase inhibitors.
References
- 1. Lessons from resistance analysis in clinical trials of IV zanamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Development of oseltamivir and zanamivir resistance in influenza A(H1N1)pdm09 virus, Denmark, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
A Comparative Analysis of Zanamivir Hydrate's Binding Kinetics to Influenza Neuraminidase Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of zanamivir hydrate, a potent neuraminidase inhibitor, to various influenza neuraminidase (NA) subtypes. By presenting supporting experimental data, detailed methodologies, and visual representations of experimental workflows, this document aims to be a valuable resource for researchers in virology and antiviral drug development.
Comparative Binding Kinetics of Zanamivir
Zanamivir's efficacy is rooted in its ability to bind to the active site of the neuraminidase enzyme, preventing the release of new viral particles from infected cells.[1] The binding kinetics, however, can vary between different influenza A and B subtypes, and can be significantly altered by mutations within the neuraminidase protein.
Quantitative Binding Data
The following tables summarize the binding kinetics and inhibitory concentrations of zanamivir against various neuraminidase subtypes.
| Neuraminidase Subtype | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Dissociation Constant (K_d) (nM) | Method |
| Influenza A (H1N1) | ||||
| Wild-Type | 2.4 x 10⁵ | 1.8 x 10⁻³ | 7.5 | Surface Plasmon Resonance (SPR)[2][3] |
| H274Y Mutant | 1.9 x 10⁵ | 1.7 x 10⁻³ | 8.9 | Surface Plasmon Resonance (SPR)[2][3] |
| Neuraminidase Subtype | Mean IC₅₀ (nM) | Assay Method |
| Influenza A (H1N1) | 0.76 | Chemiluminescent/Fluorescent[4] |
| Influenza A (H3N2) | 1.82 | Chemiluminescent/Fluorescent[4] |
| Influenza B | 2.28 | Chemiluminescent/Fluorescent[4] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Impact of Neuraminidase Mutations on Zanamivir Binding
Mutations in the neuraminidase active site can significantly impact the binding affinity of zanamivir.[5] For instance, the H274Y mutation, commonly associated with oseltamivir resistance in N1 subtypes, has a minimal effect on zanamivir binding kinetics.[2][3] However, other mutations, such as Q136K in H1N1, have been shown to confer a 300-fold reduction in susceptibility to zanamivir.[6] Similarly, mutations at residues like E119 and R292 in various subtypes can also decrease sensitivity to zanamivir.[7]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
This method allows for the real-time, label-free measurement of binding association and dissociation rates.
Methodology:
-
Immobilization of Zanamivir:
-
Analyte Injection:
-
Purified neuraminidase protein is injected and flows over the sensor chip surface.
-
-
Measurement of Binding:
-
The binding of neuraminidase to the immobilized zanamivir is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
-
Kinetic Analysis:
-
The association rate (k_on) is determined from the initial phase of the binding curve.
-
The dissociation rate (k_off) is determined by flowing buffer over the chip and monitoring the decrease in RU as the neuraminidase dissociates.
-
The equilibrium dissociation constant (K_d) is calculated as k_off / k_on.[2][3]
-
Fluorescence-Based Neuraminidase Inhibition Assay
This enzymatic assay is widely used to determine the IC₅₀ of neuraminidase inhibitors.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
-
Enzyme Reaction:
-
In a 96-well plate, add the neuraminidase-containing virus sample to the serially diluted zanamivir solutions and incubate.
-
-
Substrate Addition:
-
Add the MUNANA substrate to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
After a set incubation period, stop the reaction and measure the fluorescence of the product, 4-methylumbelliferone, using a microplate reader.
-
-
IC₅₀ Determination:
-
The concentration of zanamivir that reduces neuraminidase activity by 50% (IC₅₀) is calculated by fitting the data to a dose-response curve.
-
Visualizing Experimental Workflows
Caption: Workflow for determining zanamivir binding kinetics.
Caption: Zanamivir's inhibition of viral release.
References
- 1. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a surface plasmon resonance assay to measure the binding affinity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drug zanamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 4. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational assay of Zanamivir binding affinity with original and mutant influenza neuraminidase 9 using molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Mechanism of Zanamivir Resistance in a Neuraminidase Mutant: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
validating the use of zanamivir hydrate as a positive control in antiviral screening
For researchers and scientists at the forefront of antiviral drug discovery, the use of a reliable positive control is paramount to validating screening assays and ensuring the accuracy of experimental results. Zanamivir hydrate, a potent and selective inhibitor of influenza neuraminidase, has been extensively validated and serves as an exemplary positive control in various antiviral screening platforms.
This guide provides an objective comparison of this compound with other alternatives, supported by experimental data, and offers detailed protocols for its use in key antiviral assays.
Comparative Performance of this compound
This compound's primary mechanism of action is the inhibition of the neuraminidase enzyme of influenza A and B viruses.[1][2][3] This enzyme is critical for the release of newly formed virus particles from infected cells, and its inhibition effectively halts the spread of the virus.[2][4] Its well-defined mechanism and consistent inhibitory activity make it a superior choice as a positive control.
When compared to another commonly used neuraminidase inhibitor, oseltamivir, zanamivir has demonstrated comparable or, in some instances, more potent efficacy. One study found that for influenza A (H1N1) and B viruses, zanamivir exhibited lower 50% inhibitory concentration (IC50) values than oseltamivir, indicating higher potency.[1] Conversely, for influenza A (H3N2) and A (H1N2) viruses, oseltamivir was found to be more potent.[1] In a 2009 study on the H1N1 pandemic, zanamivir and oseltamivir showed similar efficacy in symptom relief, though temperature normalization was faster with zanamivir.[5]
The selection of the most appropriate positive control may depend on the specific influenza strain being investigated. The table below summarizes the inhibitory concentrations of this compound against various influenza virus strains, providing a baseline for expected activity in screening assays.
Table 1: Inhibitory Potency of this compound Against Various Influenza Virus Strains
| Virus Strain | Assay Type | Measurement | This compound Value (nM) | Oseltamivir Carboxylate Value (nM) | Reference |
| Influenza A/H1N1 | Neuraminidase Inhibition | IC50 | 0.92 | 1.34 | [1] |
| Influenza A/H3N2 | Neuraminidase Inhibition | IC50 | 2.28 | 0.67 | [1] |
| Influenza A/H1N2 | Neuraminidase Inhibition | IC50 | 3.09 | 0.9 | [1] |
| Influenza B | Neuraminidase Inhibition | IC50 | 4.19 | 13 | [1] |
| Influenza A/H1N1pdm09 | Neuraminidase Inhibition | IC50 | ~1.0 | ~1.0 | [4] |
| Oseltamivir-resistant H1N1 (H275Y) | Plaque Reduction | EC50 | Sensitive | Resistant | [6] |
Mechanism of Action: Neuraminidase Inhibition
Zanamivir acts as a competitive inhibitor of the viral neuraminidase enzyme.[7] By binding to the active site of neuraminidase, zanamivir prevents the cleavage of sialic acid residues on the surface of infected cells and newly formed viral particles. This action inhibits the release of progeny virions, preventing them from infecting other cells.[3]
Figure 1. Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key antiviral assays where this compound is an ideal positive control.
Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Influenza virus stock
-
This compound (positive control)
-
Oseltamivir carboxylate (optional comparative control)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add a standardized amount of influenza virus to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (excitation ~365 nm, emission ~450 nm).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
This compound (positive control)
-
Cell culture medium (e.g., DMEM)
-
Overlay medium (e.g., containing Avicel or agarose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed MDCK cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of this compound and test compounds in infection medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cell monolayers with a standardized amount of influenza virus for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the serially diluted compounds to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet solution and wash to visualize the plaques.
-
Count the number of plaques in each well and calculate the EC50 value.
Cytotoxicity Assay (e.g., MTT Assay)
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or to general cellular toxicity.
Materials:
-
MDCK cells (or other appropriate cell line)
-
This compound and test compounds
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the compounds.
-
Incubate the plate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Antiviral Screening Workflow
The following diagram illustrates a typical workflow for antiviral screening where this compound is used as a positive control.
Figure 2. Antiviral drug discovery workflow.
References
- 1. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A zanamivir dimer with prophylactic and enhanced therapeutic activity against influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zanamivir: an update of its use in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Zanamivir Hydrate: A Procedural Guide for Laboratory Professionals
The proper disposal of zanamivir hydrate is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Improper disposal can lead to environmental contamination and the potential for the development of drug-resistant viruses.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a research environment.
Core Principles for Disposal
Ultimate disposal of this compound must consider its potential impact on air quality, water, soil, and wildlife, and conform to all environmental and public health regulations.[3] The primary principle is to prevent its entry into the environment.
-
Prohibition of Sewer Disposal: Do not dispose of this compound or its containers in household garbage or allow it to enter the sewage system.[4] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[5][6]
-
Professional Disposal Required: Excess, expired, or waste this compound must be handled by a licensed hazardous material disposal company.[7]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of pharmaceutical waste are strictly followed.[2][7]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is incineration.
-
Waste Identification and Collection:
-
Identify all materials for disposal, including expired this compound, unused quantities, and contaminated labware (e.g., vials, gloves, weighing papers).
-
Collect these materials in a suitable, clearly labeled, and closed container.[8]
-
-
Packaging for Disposal:
-
Package the waste this compound securely. For incineration, it is often recommended to dissolve or mix the material with a combustible solvent.[8]
-
Ensure the container is appropriate for transport by a licensed waste management service.
-
Dispose of contaminated packaging in the same manner as the chemical itself.[7]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to coordinate a pickup.
-
Offer the collected waste to a licensed hazardous material disposal company for destruction.[7]
-
The preferred method of destruction is burning in a chemical incinerator equipped with an afterburner and scrubber to manage toxic fumes that may be emitted under fire conditions.[7][8]
-
Management of Spills and Accidental Releases
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
-
Personnel Safety:
-
Evacuate unnecessary personnel from the area.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[7] For significant spills, a self-contained breathing apparatus may be necessary.[7]
-
Avoid inhaling dust from the spilled material.[7]
-
-
Containment and Cleanup:
-
Ensure adequate ventilation in the area.[7]
-
Prevent the spilled material from entering drains, water courses, or the ground.[7]
-
Carefully sweep up or vacuum the spillage. Avoid methods that generate dust.[7]
-
Collect the spilled material and any contaminated cleaning supplies into a suitable, closed container for disposal.[8]
-
-
Decontamination:
-
Thoroughly clean the surface of the spill area to remove any residual contamination.[7]
-
Dispose of all cleanup materials as hazardous waste, following the procedures outlined above.
-
Environmental and Regulatory Context
While this compound is not specifically defined as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, it is subject to stringent pharmaceutical waste regulations.[7] The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for managing pharmaceutical waste.[2][5] The presence of antiviral drugs like zanamivir in river water and sewage effluent highlights the environmental risk and the importance of preventing their release.[1][9]
| Analyte | Matrix | Maximum Detected Concentration (ng/L) | Reference |
| Zanamivir | Sewage Effluent | 110 | [1] |
| Zanamivir | River Water | 35 | [1] |
| Oseltamivir Carboxylate (OC) | Sewage Effluent | 347 | [1] |
| Oseltamivir Carboxylate (OC) | River Water | 125 | [1] |
| Table 1: Environmental concentrations of zanamivir and another common antiviral agent detected in a 2014 study in Japan. These findings underscore the need for proper disposal to prevent environmental release. |
Experimental Protocols
Specific, validated experimental protocols for the chemical degradation or neutralization of this compound in a standard laboratory setting are not provided in safety and regulatory literature. The industry-standard and mandated procedure is disposal via a licensed professional service, typically involving high-temperature incineration.[7][8]
Research on environmental mitigation has explored large-scale water treatment methods. For example, one study demonstrated that ozone treatment of sewage treatment plant effluent was effective in reducing the concentration of zanamivir, but this is a municipal-level wastewater treatment process, not a laboratory disposal protocol.[1]
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Detection of Peramivir and Laninamivir, New Anti-Influenza Drugs, in Sewage Effluent and River Waters in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Zanamivir | C12H20N4O7 | CID 60855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. actenviro.com [actenviro.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
Safeguarding Researchers: A Comprehensive Guide to Handling Zanamivir Hydrate
For laboratory professionals engaged in antiviral research and pharmaceutical development, ensuring personal safety during the handling of active compounds like zanamivir hydrate is paramount. This document provides essential, direct guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks associated with this neuraminidase inhibitor.
Hazard Identification and Personal Protective Equipment
This compound, while a crucial tool in influenza research, presents potential hazards including skin, eye, and respiratory irritation.[1][2] Adherence to the following PPE guidelines is mandatory to ensure a safe laboratory environment.
Table 1: Required Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles or eyeglasses | OSHA 29 CFR 1910.133 or European Standard EN166[3] |
| Hands | Compatible chemical-resistant gloves | EU Directive 89/686/EEC and standard EN 374[4] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when dust may be generated[1][3] |
| Skin/Body | Protective clothing to prevent skin exposure | Wear appropriate protective clothing[1][3] |
Operational Protocol for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Detailed Experimental Protocols
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood or other form of mechanical exhaust is required to minimize inhalation exposure.[1]
-
Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
Handling Procedures:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[4] Don all required personal protective equipment as specified in Table 1.
-
Weighing and Transfer: When handling the solid form, take care to avoid the formation of dust.[3] Use appropriate tools and techniques for weighing and transferring the compound.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[1] Do not ingest or inhale the substance.[1]
-
After Handling: Following the completion of work, wash hands and any exposed skin thoroughly.[3]
First Aid Measures:
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[3][4] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[3][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][3][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor for treatment advice.[1][4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Collect all waste material, including unused this compound and any contaminated consumables (e.g., gloves, wipes, pipette tips), in suitable, closed containers labeled for chemical waste.[1]
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous material disposal company.[4]
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[4]
-
Do not discharge into drains or the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
